(R)-2-Methoxypropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFFPATQICAQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369954 | |
| Record name | (R)-2-Methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-59-5 | |
| Record name | 2-Methoxy-1-propanol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-methoxypropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-1-PROPANOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The (R)-2-Methoxypropan-1-ol Technical Guide: A Chiral Synthon for Advanced Drug Development
Introduction: The Significance of Chirality in Modern Therapeutics
In the landscape of contemporary drug discovery, the stereochemical architecture of a molecule is paramount to its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be inactive or even responsible for adverse effects (the distomer). This fundamental principle underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).
(R)-2-Methoxypropan-1-ol (CAS Number: 6131-59-5 ) is a valuable chiral synthon that provides a stereochemically defined C3 backbone.[1] Its utility lies in its bifunctional nature, possessing both a primary alcohol for further elaboration and a methoxy group at a stereogenic center. This unique combination allows for the introduction of a specific spatial arrangement of atoms into a target molecule, a crucial step in the rational design of potent and selective drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this important chiral building block.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Reference(s) |
| CAS Number | 6131-59-5 | [1] |
| IUPAC Name | (2R)-2-methoxypropan-1-ol | [1] |
| Synonyms | (R)-2-Methoxy-1-propanol, D-(-)-2-Methoxy-1-propanol | [1] |
| Molecular Formula | C₄H₁₀O₂ | [1] |
| Molecular Weight | 90.12 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | ~130 °C (for the racemic mixture) | |
| Density | ~0.938 g/mL (for the racemic mixture) | |
| Solubility | Soluble in water and common organic solvents |
Stereoselective Synthesis: A Protocol for Enantiopure this compound
The enantioselective synthesis of this compound is crucial to its application as a chiral building block. A reliable and commonly employed method involves the stereospecific reduction of a chiral precursor, such as (R)-(+)-2-methoxypropionic acid. The following protocol details this transformation.
Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid
This procedure outlines the reduction of the carboxylic acid functionality to a primary alcohol while preserving the stereochemical integrity of the chiral center.
Materials:
-
(R)-(+)-2-Methoxypropionic acid
-
Borane dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
2M Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-(+)-2-methoxypropionic acid (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (approx. 1.8 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Upon reaction completion (monitored by TLC or other suitable methods), carefully quench the reaction by slowly adding 2M aqueous sodium hydroxide solution at 0 °C.
-
Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical as borane reagents are sensitive to moisture and oxygen.
-
Borane Dimethyl Sulfide Complex: This reagent is a mild and selective reducing agent for carboxylic acids, which minimizes the risk of side reactions.
-
Low-Temperature Addition: The dropwise addition of the reducing agent at 0 °C helps to control the exothermicity of the reaction and prevent potential side reactions.
Caption: Stereospecific synthesis of this compound.
Purification and Quality Control
Achieving high chemical and enantiomeric purity is a prerequisite for the use of this compound in pharmaceutical synthesis.
Purification by Fractional Distillation
For the removal of solvent and lower or higher boiling point impurities, fractional distillation is an effective method.[2][3] Given the relatively low boiling point of the product, vacuum distillation may be employed to reduce the required temperature and prevent potential degradation. The efficiency of the separation is dependent on the length and type of the fractionating column used.
Determination of Enantiomeric Purity by Chiral HPLC
The determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[4][5][6]
Hypothetical Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for resolving chiral alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
The enantiomeric excess is calculated by integrating the peak areas of the (R) and (S) enantiomers.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A doublet for the methyl protons adjacent to the chiral center, a multiplet for the methine proton, a singlet for the methoxy protons, and multiplets for the methylene protons of the primary alcohol. |
| ¹³C NMR | Three distinct signals are expected for the three different carbon environments: the methyl carbon, the methoxy carbon, and the methylene carbon. The carbon bearing the methoxy group will be shifted downfield due to the electronegativity of the oxygen. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching absorptions around 2850-3000 cm⁻¹. A prominent C-O stretching band will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of small neutral molecules such as water or formaldehyde. |
Applications in Drug Development and Asymmetric Synthesis
This compound serves as a versatile chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its incorporation into a target molecule introduces a specific stereochemistry that can be crucial for biological activity.
While direct examples of its use in blockbuster drugs are not as prominently published as some other chiral synthons, its structural motif is present in a variety of biologically active compounds. It is a valuable tool for medicinal chemists in lead optimization and the construction of compound libraries for screening. Its utility is exemplified in the synthesis of analogues of various drug classes where a chiral methoxypropyl side chain is desired.
Caption: Synthetic utility of this compound.
The primary alcohol of this compound can be readily converted to a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles in an S_N2 reaction. This allows for the stereospecific introduction of the (R)-2-methoxypropyl moiety into a larger molecule. Alternatively, the alcohol can participate in etherification or esterification reactions.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
In case of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures. Fire-fighting measures typically involve the use of alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. Its defined stereochemistry and bifunctional nature allow for its strategic incorporation into complex target molecules where precise control of the three-dimensional structure is essential for biological activity. A thorough understanding of its synthesis, purification, and handling, as outlined in this guide, is crucial for its effective application in research and development.
References
An In-depth Technical Guide to the Physical Properties of (R)-2-Methoxypropan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-2-Methoxypropan-1-ol is a chiral alcohol and ether of significant interest in synthetic chemistry, particularly as a versatile building block and solvent. A comprehensive understanding of its physical properties is paramount for its effective application, from reaction design and purification to formulation and safety management. This guide provides a detailed examination of the critical physicochemical, thermal, optical, and spectroscopic properties of this compound, supported by established experimental methodologies and authoritative data. Key data points, including boiling point, density, solubility, and spectroscopic signatures, are presented to offer a holistic profile of the compound for laboratory and industrial applications.
Introduction and Molecular Identity
This compound, a stereoisomer of methoxypropanol, possesses a chiral center at the C2 position. This chirality makes it a valuable precursor in asymmetric synthesis, where stereochemical control is crucial for biological activity in pharmaceutical development. Its dual functionality, featuring both a primary alcohol and an ether group, dictates its unique solubility and reactivity profile.
Accurate identification is the foundation of scientific research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-methoxypropan-1-ol | [1] |
| CAS Number | 6131-59-5 | [1] |
| Molecular Formula | C₄H₁₀O₂ | [1][2] |
| Molecular Weight | 90.12 g/mol | [1][3][4] |
| InChIKey | YTTFFPATQICAQN-SCSAIBSYSA-N | [1] |
| Canonical SMILES | CC(CO)OC | [4] |
| Synonyms | (R)-(-)-2-Methoxypropanol, D-(-)-2-Methoxy-1-propanol | [1][4] |
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HO [label="HO–", pos="0,0.5!"];
C1 [label="CH₂", pos="1.2,0!"];
C2 [label="C", pos="2.4,0.5!"];
H_chiral [label="–H", pos="2.4,1.5!"];
O_ether [label="–O", pos="3.6,0!"];
C_Me_ether [label="–CH₃", pos="4.8,0.5!"];
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// Bonds
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Figure 2: Standard workflow for boiling point determination.
Causality Behind Experimental Choices:
-
Why a capillary tube? This technique, known as the Siwoloboff method, works with small sample volumes. The principle relies on the vapor pressure of the liquid equaling the external atmospheric pressure at its boiling point.
-
Why observe on cooling? Recording the temperature upon cooling when the liquid re-enters the capillary provides a more accurate measurement of the equilibrium point where vapor pressure equals atmospheric pressure, minimizing errors from overheating the liquid.
Safety and Handling
The physical properties of this compound dictate specific safety protocols.
-
Hazards: The compound is a flammable liquid and vapor (H226), causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
This guide has detailed the essential physical properties of this compound, grounding them in their chemical basis and outlining their practical implications for research and development. From its identity and thermal characteristics to its solubility and optical activity, these parameters collectively form a critical dataset for any scientist working with this chiral building block. Adherence to the described experimental principles and safety protocols will ensure accurate, reproducible results and safe handling in the laboratory.
References
Introduction: The Significance of Stereochemical Precision
An In-Depth Technical Guide to (R)-2-Methoxypropan-1-ol: A Chiral Building Block for Advanced Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are indispensable tools for the efficient construction of complex molecular architectures.[2][3][4] this compound, a structurally simple yet functionally versatile chiral alcohol, has emerged as a valuable intermediate in the synthesis of stereochemically defined molecules.[5] Its defined stereocenter, coupled with the differential reactivity of its primary alcohol and ether functionalities, provides a strategic advantage in multistep synthetic pathways.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, analysis, and applications of this compound. By delving into the causality behind experimental choices and grounding claims in authoritative references, this document aims to equip scientists with the practical and theoretical knowledge required to effectively utilize this important chiral synthon.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its successful application in synthesis. This chapter details the structural and physical properties of this compound.
Chemical Identity and Structure
This compound is a primary alcohol containing a stereogenic center at the second carbon (C2) of the propane chain. The "(R)" designation refers to the right-handed configuration of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
IUPAC Name: (2R)-2-methoxypropan-1-ol[6]
The molecule's structure features a primary hydroxyl group (-CH₂OH), which is a key site for synthetic modification, and a methoxy group (-OCH₃) at the chiral center.
Caption: 2D representation of this compound.
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use as a reagent or solvent. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Appearance | Colorless Liquid | [8] |
| Purity | Typically ≥96% | [8] |
| Molecular Weight | 90.12 g/mol | [6][7] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 29.5 Ų | [6] |
This combination of a polar hydroxyl group and a less polar methoxy ether group imparts a moderate polarity, allowing for solubility in a range of organic solvents as well as some miscibility with water.
Chapter 2: Stereoselective Synthesis
The production of this compound with high enantiomeric purity is paramount to its utility as a chiral building block. The value of a chiral intermediate is directly tied to its enantiomeric excess (ee), as the presence of the undesired enantiomer can lead to complex purification challenges and compromise the stereochemical integrity of the final product in a drug synthesis campaign.[1][4] Several strategies have been developed to access this compound in an enantiomerically pure form.
Synthetic Strategies: A Mechanistic Overview
The choice of synthetic route is often a balance between the availability of starting materials, cost, scalability, and the desired level of enantiopurity.
-
Chiral Pool Synthesis: This approach leverages naturally occurring, enantiopure molecules as starting materials.[4][9] For instance, (R)-lactic acid or its esters can be converted to the target molecule through a sequence of reactions that preserves the original stereocenter. The primary advantage is the unambiguous transfer of chirality from a readily available source. The causality is direct: the stereochemistry of the final product is predetermined by the starting material.
-
Asymmetric Reduction: A powerful and common strategy involves the enantioselective reduction of the prochiral ketone, 2-methoxy-1-propanone.[10] This transformation is typically achieved using a hydride source (e.g., borane) in the presence of a chiral catalyst or auxiliary.[3][10] The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment around the ketone, forcing the hydride to attack one face of the carbonyl group preferentially over the other, thereby inducing asymmetry. The enantioselectivity is a direct consequence of the steric and electronic interactions within the catalyst-substrate complex during the transition state of the hydride transfer.
-
Enantioselective Epoxide Ring-Opening: The reaction of racemic propylene oxide with methanol can be guided by a chiral catalyst to selectively open one enantiomer of the epoxide, leading to the formation of this compound and its regioisomer, (R)-1-methoxy-2-propanol.[11][12] The success of this method depends on the catalyst's ability to differentiate between the two enantiomers of the starting epoxide.
Featured Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid
This protocol provides a reliable method for synthesizing this compound from its corresponding carboxylic acid, a route that exemplifies a stereoconservative reduction.[7]
Objective: To reduce the carboxylic acid functional group of (R)-(+)-2-methoxypropionic acid to a primary alcohol without affecting the chiral center.
Reagents and Equipment:
-
(R)-(+)-2-Methoxypropionic acid
-
Borane dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
2M Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: A solution of (R)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert argon atmosphere. Causality: An inert atmosphere is crucial to prevent the highly reactive borane reagent from reacting with atmospheric moisture and oxygen.
-
Cooling: The flask is cooled to 0 °C using an ice bath. Causality: The initial reaction between the carboxylic acid and borane is exothermic. Cooling controls the reaction rate, prevents side reactions, and ensures safety.
-
Reagent Addition: Borane dimethyl sulfide complex (approx. 1.8 eq.) is added dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Causality: BMS is a stable and convenient source of diborane (B₂H₆), the active reducing agent. Dropwise addition maintains temperature control. An excess of the reducing agent ensures the complete conversion of the carboxylic acid.
-
Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to stir at room temperature overnight. Causality: Allowing the reaction to proceed overnight at ambient temperature ensures it goes to completion.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C. Causality: The quench destroys any excess borane reagent and hydrolyzes the intermediate borate esters to liberate the alcohol product. This process is highly exothermic and generates hydrogen gas, necessitating slow addition and cooling.
-
Extraction and Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate. Causality: This standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Causality: This step isolates the non-volatile product from the volatile DCM solvent.
-
Purification: The product, this compound, is typically obtained in high purity and quantitative yield, often not requiring further purification.[7]
Caption: Workflow for the synthesis of this compound.
Chapter 3: Analytical Characterization
Rigorous analysis is a self-validating system for any synthesis. It confirms the identity and structure of the desired compound while quantifying its purity and, most importantly for a chiral molecule, its enantiomeric excess.
Spectroscopic Confirmation
A combination of spectroscopic techniques is used to verify the molecular structure.
| Technique | Expected Observations for this compound | Reference |
| ¹H NMR | δ (ppm) ≈ 4.5 (t, 1H, OH), 3.4-3.3 (m, 1H, CH), 3.3-3.2 (m, 2H, CH₂), 3.2 (s, 3H, OCH₃), 1.0 (d, 3H, CH₃) | [7] |
| ¹³C NMR | Signals corresponding to the four unique carbon atoms. | [13] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 90, with characteristic fragmentation patterns. | [13][14] |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1100 cm⁻¹). |
Note: NMR chemical shifts can vary depending on the solvent used.
Purity and Enantiomeric Excess (ee) Determination
While standard Gas Chromatography (GC) can determine the chemical purity of the sample by separating it from solvents and byproducts, it cannot distinguish between enantiomers. To determine the enantiomeric excess, a chiral stationary phase is required.
Methodology: Chiral Gas Chromatography
-
Column Selection: A GC column with a chiral stationary phase (e.g., based on cyclodextrin derivatives) is selected. This phase interacts differently with the (R) and (S) enantiomers.
-
Sample Preparation: The synthesized alcohol may be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve its volatility and interaction with the chiral stationary phase.
-
Analysis: The sample is injected into the GC. The two enantiomers will have different retention times, resulting in two separate peaks on the chromatogram.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Caption: Analytical workflow for product validation.
Chapter 4: Applications in Drug Development and Research
The utility of this compound lies in its role as a versatile chiral intermediate for constructing larger, more complex molecules with precise stereochemical control.[5]
-
Pharmaceutical Synthesis: In the pharmaceutical industry, there is a high demand for single-enantiomer drugs to improve efficacy and reduce side effects.[3][4] this compound can be used to introduce a specific stereocenter that may be crucial for the molecule's ability to bind to a biological target like an enzyme or receptor.[1] The primary alcohol can be readily converted into other functional groups (aldehydes, halides, amines, esters), while the methoxy-bearing stereocenter remains intact, guiding the stereochemistry of subsequent reactions.
-
Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides is often dependent on stereochemistry. This building block serves in the synthesis of more potent and selective agrochemicals, potentially leading to lower application rates and reduced environmental impact.[5]
-
Asymmetric Synthesis Research: Beyond direct incorporation, chiral molecules like this compound are used in the development of new synthetic methodologies. They can be converted into chiral ligands for metal catalysts, chiral auxiliaries, or chiral solvents that influence the stereochemical outcome of a reaction.
Chapter 5: Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is paramount. This compound, like its racemic and (S)-enantiomer counterparts, possesses chemical hazards that require appropriate safety protocols.
Hazard Identification
Based on safety data for 2-methoxy-1-propanol, the compound is classified with the following hazards:
-
Flammable Liquid and Vapor: It is a combustible liquid that can form explosive mixtures with air.[15][16]
-
Serious Eye Damage: Causes serious eye irritation or damage upon contact.[6][15]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[6][15]
-
Suspected Reproductive Toxicity: May damage an unborn child.[15][17]
Recommended Safe Handling Practices
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17][19] Use explosion-proof electrical equipment and take precautionary measures against static discharge by grounding and bonding containers during transfer.[15][16]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. For skin contact, wash off with plenty of water. Seek medical attention if symptoms persist.[18]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17][18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be suitable for disposal at a licensed chemical destruction plant or via controlled incineration.[18]
Conclusion
This compound stands as a testament to the power of small, well-defined chiral molecules in enabling the synthesis of complex and biologically important compounds. Its value is rooted in the strategic placement of its functional groups around a single, defined stereocenter. Through robust synthetic methods, particularly those involving asymmetric catalysis or chiral pool starting materials, this building block can be accessed with the high enantiomeric purity required for demanding applications in pharmaceutical and agrochemical development. A disciplined approach to its synthesis, validated by rigorous analytical characterization and guided by strict safety protocols, ensures that this compound can be effectively and safely leveraged to advance the frontiers of stereoselective chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 2-methoxypropan-1-ol | C4H10O2 | Reactory [reactory.app]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. echemi.com [echemi.com]
- 19. Mobile [my.chemius.net]
A Comprehensive Technical Guide to (R)-2-Methoxypropan-1-ol for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of (R)-2-Methoxypropan-1-ol, a chiral building block of significant interest in pharmaceutical and chemical synthesis. From its fundamental properties to its applications and handling, this document offers a technical resource for scientists and researchers engaged in drug discovery and development.
Nomenclature and Synonyms
This compound is a chiral alcohol that is systematically named according to IUPAC nomenclature. However, it is known by a variety of synonyms in commercial and academic literature. A comprehensive list of these names is crucial for effective literature searching and chemical sourcing.
This compound is also known as:
-
(2R)-2-methoxypropan-1-ol[1]
-
(R)-(-)-2-Methoxypropanol
-
D-(-)-2-Methoxy-1-propanol[2]
-
1-Propanol, 2-methoxy-, (R)-[2]
The CAS number for this compound is 6131-59-5 . Its isomeric counterpart, (S)-2-Methoxypropan-1-ol, has the CAS number 116422-39-0, and the racemic mixture is identified by CAS number 1589-47-5.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and process development.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₂ | PubChem[1] |
| Molecular Weight | 90.12 g/mol | PubChem[1] |
| Appearance | Colorless liquid | |
| Boiling Point | 130 °C | |
| Density | 0.938 g/cm³ | |
| Solubility | Miscible with water |
Synthesis of this compound
The enantiomerically pure form of 2-methoxypropan-1-ol is a valuable synthetic intermediate. One common laboratory-scale synthesis involves the reduction of the corresponding chiral carboxylic acid.
Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid
This protocol describes the reduction of (R)-(+)-2-methoxypropionic acid using a borane dimethyl sulfide complex.
Materials:
-
(R)-(+)-2-Methoxypropionic acid
-
Borane dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
2M Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon), dissolve (R)-(+)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add the borane dimethyl sulfide complex dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The chirality of this compound makes it a valuable chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3][4]
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility lies in its ability to introduce a specific stereocenter into a larger molecule. As a chiral alcohol, it can be used in a variety of chemical transformations, including:
-
Etherification reactions: The hydroxyl group can be derivatized to form chiral ethers.
-
Esterification reactions: Formation of chiral esters which can be important intermediates.
-
As a chiral auxiliary: The chiral center can direct the stereochemical outcome of subsequent reactions on an attached prochiral molecule.
The importance of chiral building blocks like this compound is growing as the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to improve efficacy and reduce side effects.[5]
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): Used to determine the chemical purity of the compound.
-
Chiral Gas Chromatography: Employed to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the methyl protons, the methylene protons, and the methine proton. A representative ¹H NMR spectrum would show a doublet for the C1 methyl group, a singlet for the methoxy group, and complex multiplets for the C2 and C3 protons.[6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and C-O stretching bands around 1100 cm⁻¹.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.
Caption: Key safety and handling considerations for this compound.
Conclusion
This compound is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in research and development.
References
- 1. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropan-1-ol for Pharmaceutical and Chemical Research
Introduction
(R)-2-Methoxypropan-1-ol (CAS: 6131-59-5) is a chiral building block of significant interest in synthetic and medicinal chemistry.[1] Its bifunctional nature, possessing both a primary alcohol and a secondary ether, combined with a defined stereocenter, makes it a valuable synthon for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients. With a molecular formula of C4H10O2 and a molecular weight of 90.12 g/mol , a thorough understanding of its structural characteristics is paramount for its effective utilization.[2]
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind experimental choices and analytical outcomes, thereby offering a practical and authoritative resource for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Analysis
The Causality of NMR in Stereochemical Assignment
NMR spectroscopy is the most powerful technique for the de-novo structural elucidation of organic molecules in solution. For a chiral molecule like this compound, ¹H and ¹³C NMR spectra define the molecular backbone, connectivity, and chemical environment of each atom.
While standard NMR can confirm the constitution, it cannot typically differentiate between enantiomers. To determine enantiomeric purity or assign absolute configuration via NMR, a chiral environment must be induced. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or by employing a chiral solvating agent that forms transient, diastereomeric complexes.[3][4] These diastereomers exhibit distinct NMR signals, allowing for their quantification.[4]
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for its good dissolving power and minimal signal overlap.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) is standard to simplify the spectrum and determine the type of carbon (CH₃, CH₂, CH).
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
¹H and ¹³C NMR Spectral Data Interpretation
The following tables summarize the predicted NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 - 3.65 | dd | 1H | H-1a (-CHH OH) |
| ~3.45 - 3.55 | dd | 1H | H-1b (-CH HOH) |
| ~3.35 - 3.45 | m | 1H | H-2 |
| ~3.38 | s | 3H | -OCH₃ |
| ~2.0 - 2.5 | br s | 1H | -OH |
| ~1.15 | d | 3H | H-3 (-CH₃) |
-
Interpretation: The protons on C1 (-CH₂OH) are diastereotopic due to the adjacent chiral center at C2. Therefore, they appear as two distinct signals, each a doublet of doublets (dd), resulting from coupling to each other (geminal coupling) and to the proton on C2 (vicinal coupling). The C2 proton, being coupled to three protons on C3 and two on C1, appears as a complex multiplet (m). The methoxy protons (-OCH₃) are chemically equivalent and uncoupled, thus appearing as a sharp singlet (s). The methyl protons on C3 are coupled only to the C2 proton, resulting in a doublet (d). The hydroxyl proton (-OH) signal is often a broad singlet (br s) and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~79-81 | CH | C-2 |
| ~67-69 | CH₂ | C-1 |
| ~58-60 | CH₃ | -OCH₃ |
| ~16-18 | CH₃ | C-3 |
-
Interpretation: The spectrum shows four distinct carbon signals, corresponding to the four unique carbon environments in the molecule.[5] The carbon bearing the methoxy group (C-2) is the most deshielded of the sp³ carbons due to the electronegativity of the two attached oxygen atoms. The carbon of the primary alcohol (C-1) appears further downfield than a typical alkane carbon. The methoxy and methyl carbons appear at the most upfield positions, consistent with their chemical environments.[5]
Visualization of ¹H-¹H Couplings
The following diagram illustrates the key spin-spin couplings in the molecule.
Caption: Key proton-proton (J) couplings in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
The Role of Vibrational Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Since different functional groups vibrate at characteristic frequencies, an IR spectrum serves as a molecular "fingerprint," allowing for the rapid identification of the functional groups present.[6] For this compound, IR is ideal for confirming the presence of the hydroxyl (-OH) and ether (C-O-C) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place one to two drops of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.
IR Spectrum Interpretation
The IR spectrum is dominated by absorptions characteristic of an alcohol and an ether.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |
| 3200 - 3600 | Strong | Broad | O-H stretch (hydrogen-bonded) |
| 2850 - 3000 | Medium-Strong | Sharp | C-H stretch (aliphatic) |
| 1050 - 1150 | Strong | Sharp | C-O stretch (ether and alcohol) |
-
Interpretation: The most prominent feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is definitive for the O-H stretching vibration of an alcohol.[7][8] Its breadth is a direct consequence of intermolecular hydrogen bonding.[9] The sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methylene groups. The "fingerprint region" (below 1500 cm⁻¹) contains a very strong, sharp peak around 1050-1150 cm⁻¹, which arises from the C-O stretching vibrations of both the primary alcohol and the ether functional groups.[6][8]
Workflow for IR Analysis
Caption: Standard workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS) for Structural Confirmation
Principles of Electron Ionization and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern provides a "molecular fingerprint" that can be used to deduce the structure of the original molecule.[10] Alcohols and ethers exhibit predictable fragmentation pathways, primarily alpha-cleavage and dehydration.[11][12]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it undergoes electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Mass Spectrum Interpretation
The mass spectrum provides the molecular weight and key structural fragments. The molecular weight of this compound is 90.12 amu.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 90 | [C₄H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 75 | [C₃H₇O₂]⁺ | α-cleavage (Loss of •CH₃) |
| 72 | [C₄H₈O]⁺• | Dehydration (Loss of H₂O) |
| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of •CH₂OH) |
| 45 | [C₂H₅O]⁺ | α-cleavage (Base Peak) |
-
Interpretation: The molecular ion peak at m/z 90 may be weak or absent, which is common for alcohols.[8][11] The most significant fragmentation pathway is alpha-cleavage, the breaking of a bond adjacent to an oxygen atom, which results in a resonance-stabilized cation.[11][12]
-
Loss of •CH₂OH (mass 31): Cleavage of the C1-C2 bond results in a prominent peak at m/z 59 .
-
Formation of m/z 45: The base peak (most intense peak) is typically observed at m/z 45 , corresponding to the [CH₃O=CH₂]⁺ ion. This fragment is highly characteristic of methyl ethers and can also form from rearrangement and fragmentation of the primary alcohol portion. The spectrum for the isomeric 1-methoxy-2-propanol confirms a base peak at m/z 45.[13]
-
-
Another common pathway for alcohols is dehydration, the loss of a water molecule (mass 18), which would yield a peak at m/z 72 .[8]
Fragmentation Pathway of this compound
Caption: Primary fragmentation pathways for this compound in EI-MS.
Conclusion
The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy offers rapid and definitive confirmation of the essential alcohol and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, dominated by alpha-cleavage, that is consistent with the assigned structure. This comprehensive spectroscopic guide serves as a foundational resource for scientists, enabling confident identification, quality control, and utilization of this key chiral intermediate in research and development.
References
- 1. This compound | 6131-59-5 [sigmaaldrich.com]
- 2. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Propanol, 1-methoxy- [webbook.nist.gov]
An In-depth Technical Guide to the Safe Handling of (R)-2-Methoxypropan-1-ol
This guide provides a comprehensive overview of the material safety data for (R)-2-Methoxypropan-1-ol (CAS: 6131-59-5), a chiral solvent and building block frequently utilized in pharmaceutical research and asymmetric synthesis. Moving beyond the standard template of a Safety Data Sheet (SDS), this document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety protocols, ensuring a proactive and informed approach to laboratory safety.
Scientific Context and Hazard Identification
This compound is a valuable chiral intermediate. However, its utility in sensitive applications is matched by a significant hazard profile that demands rigorous adherence to safety protocols. Its structural similarity to other glycol ethers, a class of solvents known for potential reproductive and developmental toxicity, underscores the importance of a thorough risk assessment.
The primary hazards associated with this compound are systematically categorized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A failure to appreciate these classifications is a primary contributor to laboratory incidents. The substance is classified as a flammable liquid that can cause severe skin and eye damage, respiratory irritation, and is suspected of damaging the unborn child.[1][2][3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | corrosive |
| Reproductive Toxicity | 1B | H360D: May damage the unborn child | health hazard |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |
Source: Synthesized from multiple SDS sources.[1][2][3][4][5]
The reproductive toxicity classification (H360D) is of paramount concern, particularly in diverse laboratory environments.[2][3][5] This classification is based on evidence suggesting the potential for harm to a developing fetus.[6][7] Consequently, stringent exposure controls are not merely recommended; they are essential for ensuring personnel safety.
Proactive Exposure Control and Personal Protection
Effective risk mitigation hinges on a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE). The causality is simple: engineering controls remove the hazard at the source, while PPE provides a final barrier of defense.
Engineering Controls: The First Line of Defense
Given the respiratory irritation potential (H335) and the flammability (H226), all manipulations of this compound must be conducted within a certified chemical fume hood.[8][9] The fume hood provides sufficient ventilation to keep vapor concentrations below occupational exposure limits and contains any potential splashes or aerosol generation. Furthermore, due to its flash point of approximately 41°C, solvent vapors can form an explosive mixture with air.[2][10] Therefore, all electrical equipment within the workspace must be intrinsically safe or explosion-proof, and containers must be grounded and bonded during transfers to prevent static discharge, a common ignition source.[2][11]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE must directly address the identified hazards. The protocols below are designed as a self-validating system; if any component is missing, the protective ensemble is incomplete and work should not proceed.
Experimental Protocol: Donning and Doffing PPE
-
Pre-Donning Inspection: Visually inspect all PPE for signs of degradation, punctures, or defects. Discard and replace any compromised items.
-
Hand Protection: Don chemically resistant gloves. While specific breakthrough times are not widely published for this exact chemical, nitrile or neoprene gloves are generally recommended for glycol ethers. Always double-glove if handling larger quantities or for extended periods. Causality: The H315 classification (Causes skin irritation) necessitates an impermeable barrier to prevent direct contact.[2][3][5]
-
Body Protection: Wear a flame-resistant laboratory coat. Ensure it is fully buttoned. Causality: This protects against accidental splashes and provides a layer of protection against the flammability hazard (H226).
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2][12] Causality: The H318 classification (Causes serious eye damage) indicates a risk of irreversible harm, making robust eye protection critical.[2][3][4][5]
-
Doffing Procedure: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Safe Handling, Storage, and Disposal
A systematic workflow is critical to maintaining a safe operational environment from the moment the chemical is received until its waste is properly disposed of.
Caption: Risk Assessment and Mitigation Workflow for this compound.
Handling Protocol
-
Work Area Preparation: Ensure the fume hood is operational and the work area is clear of clutter and ignition sources.[11]
-
Chemical Transfer: Use non-sparking tools and equipment.[8][9] When transferring the liquid, ground and bond the receiving and dispensing containers to dissipate static electricity.[2][11] Pour slowly to minimize splashing and vapor generation.
-
Manipulation: Avoid heating the substance near open flames or spark sources. If heating is required, use a controlled heating mantle or water bath.
Storage Protocol
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[8][9][11] The storage area should be designated for flammable liquids.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12]
-
Container Integrity: Ensure containers are properly labeled with the full chemical name and all relevant GHS hazard pictograms.
Disposal Protocol
-
Waste Collection: Dispose of waste material and contaminated packaging in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: The disposal of this chemical must be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8][12] All local, state, and federal regulations must be strictly followed.
Emergency Procedures
In the event of an emergency, a rapid and correct response is critical to minimizing harm.
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[8]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Rinse the affected skin area with large amounts of water and soap.[11] If skin irritation persists, consult a physician.[2][3]
-
Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes, holding the eyelids open.[2][5] Remove contact lenses, if present and easy to do, and continue rinsing.[2][5] Seek immediate medical attention from an ophthalmologist.[3] The severity of the "Causes serious eye damage" classification necessitates an urgent response.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical advice.[12]
-
Accidental Release: In case of a spill, evacuate all non-essential personnel from the area. Remove all sources of ignition.[9] Ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. Contain the spill using a non-combustible absorbent material (e.g., sand, diatomite) and collect it into a suitable container for disposal.[5][9]
Physical and Chemical Properties
This data is essential for experimental design and safety assessments.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀O₂ | [1][4] |
| Molecular Weight | 90.12 g/mol | [1][4] |
| Appearance | Colorless liquid | [12] |
| Boiling Point | 129 - 131 °C | [2][10][12] |
| Melting Point | -96.7 °C | [2][12] |
| Flash Point | ~41 °C | [2][10] |
| Density | ~0.93 - 0.94 g/cm³ | [2][10] |
| Solubility in Water | Miscible in any proportion | [2] |
| Vapor Pressure | 12 hPa at 20 °C |[2] |
Conclusion
This compound is a chemical that requires a high degree of respect and careful handling. Its profile as a flammable liquid, a skin and severe eye irritant, and a substance with potential reproductive toxicity necessitates a comprehensive safety culture built on understanding, not just regulation. By internalizing the causal links between the hazards of this compound and the required safety protocols—from engineering controls to emergency procedures—researchers can confidently and safely leverage its utility in advancing science and drug development.
References
- 1. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. 2-Methoxy-1-propanol - Canada.ca [canada.ca]
- 7. series.publisso.de [series.publisso.de]
- 8. echemi.com [echemi.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. (S)-(+)-2-Methoxypropanol | CAS#:116422-39-0 | Chemsrc [chemsrc.com]
- 11. Mobile [my.chemius.net]
- 12. hpc-standards.com [hpc-standards.com]
Toxicological Profile of (R)-2-Methoxypropan-1-ol: A Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive toxicological overview of (R)-2-Methoxypropan-1-ol, a chiral solvent and chemical intermediate. A critical analysis of existing literature reveals a significant data gap, as toxicological studies have predominantly been conducted on the racemic mixture, 2-methoxypropan-1-ol (the beta-isomer of propylene glycol monomethyl ether, PGME), rather than the specific (R)- or (S)-enantiomers. This guide synthesizes the available data for the racemate to establish a foundational toxicological profile, with a primary focus on its well-documented reproductive and developmental effects. The toxicity is largely attributed to its primary metabolite, 2-methoxypropionic acid (MPA). We present detailed summaries of key toxicological endpoints, standardized testing protocols, and the mechanistic basis for its toxicity to support informed risk assessment and guide future research in drug development and chemical safety.
Introduction: The Chirality Question in Propylene Glycol Ether Toxicology
This compound is the (R)-enantiomer of 2-methoxypropan-1-ol (CAS No: 1589-47-5), a secondary alcohol and ether. It belongs to the family of propylene glycol ethers (PGEs), which are widely used as solvents in paints, inks, cleaning agents, and as chemical intermediates.[1] Commercial propylene glycol monomethyl ether (PGME) is primarily composed of the alpha-isomer (1-methoxy-2-propanol) with less than 0.5% of the beta-isomer (2-methoxy-1-propanol).[2] This distinction is critical, as the beta-isomer is associated with significantly greater toxicological concern, particularly developmental toxicity.[3]
A pivotal challenge in assessing the safety of this compound is the near-complete absence of enantiomer-specific toxicological data.[4] The majority of available studies have been performed on the racemic mixture. While this data provides a crucial baseline, it is well-established in pharmacology and toxicology that enantiomers of a chiral compound can exhibit markedly different pharmacokinetic and pharmacodynamic properties. Therefore, this guide will present the toxicological data for racemic 2-methoxypropan-1-ol while consistently highlighting the need for future research to delineate the specific toxicological contributions of the (R)- and (S)-enantiomers.
Toxicokinetics and Metabolism: The Path to the Proximate Toxicant
The toxicological activity of 2-methoxypropan-1-ol is intrinsically linked to its metabolism. Understanding this pathway is fundamental to interpreting its adverse effects.
Absorption and Distribution: 2-Methoxypropan-1-ol can be absorbed into the body through inhalation, skin contact, and ingestion.[5] Upon absorption, it is rapidly distributed.
Metabolism: The primary metabolic pathway involves oxidation of the primary alcohol group. 2-Methoxypropan-1-ol is rapidly converted by alcohol and aldehyde dehydrogenases to its principal metabolite, 2-methoxypropionic acid (MPA).[5] This conversion is swift and extensive, with the parent compound having a short half-life of approximately 0.5 to 0.8 hours in rabbits, while the MPA metabolite exhibits a much longer elimination half-life of 33 to 44 hours.[2][5] It is this stable metabolite, MPA, that is considered the proximate developmental toxicant.[3][5]
Excretion: The majority of an administered dose is eliminated in the urine as MPA (79-93%), with a smaller fraction exhaled as carbon dioxide (10-20%).[5]
References
- 1. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
- 2. Significance of 2-methoxypropionic acid formed from beta-propylene glycol monomethyl ether: integration of pharmacokinetic and developmental toxicity assessments in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. echemi.com [echemi.com]
- 5. series.publisso.de [series.publisso.de]
Introduction: The Significance of (R)-2-Methoxypropan-1-ol as a Chiral Building Block
An In-depth Technical Guide to the Commercial Availability of (R)-2-Methoxypropan-1-ol for Researchers and Drug Development Professionals
This compound (CAS No: 6131-59-5) is a chiral alcohol that serves as a valuable building block in asymmetric synthesis.[1][2] Its utility in the pharmaceutical industry is primarily due to the presence of a stereogenic center, which is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). The specific spatial arrangement of its methoxy and hydroxyl groups allows for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its commercial availability, synthetic routes, applications in drug development, and the analytical methodologies required for its quality assessment.
Commercial Sourcing and Availability
This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The available grades typically vary in purity, which is a critical parameter for applications in pharmaceutical synthesis. Below is a summary of representative commercial suppliers.
| Supplier | Product Name | CAS Number | Purity | Notes |
| BLDpharm | This compound | 6131-59-5 | Varies | Listed as a chiral building block for research use.[3] |
| ChemLyte Solutions | (R)-(-)-2-Methoxypropanol | 6131-59-5 | Industrial Grade | A China-based manufactory with several years of experience.[1] |
| Tokyo Chemical Industry (TCI) | 2-Methoxypropan-1-ol | 1589-47-5 (racemic) | >98.0% (GC) | While TCI offers the racemic mixture, inquiries for the specific enantiomer are possible.[4] |
| Synthonix | 2-Methoxypropan-1-ol | 1589-47-5 (racemic) | Typically In-Stock | Offers the racemic form, which may serve as a starting point for chiral resolution.[5] |
| ChemicalBook | (R)-(-)-2-Methoxypropanol | 6131-59-5 | Varies | Lists multiple suppliers and provides synthesis information.[6] |
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is essential to ensure high enantiomeric purity. A common and reliable laboratory-scale method involves the reduction of the corresponding chiral carboxylic acid, (R)-(+)-2-methoxypropionic acid.
Synthetic Pathway: Reduction of (R)-(+)-2-methoxypropionic acid
The diagram below illustrates the reduction of (R)-(+)-2-methoxypropionic acid to this compound using a borane dimethyl sulfide complex.
Caption: Synthetic route from (R)-(+)-2-methoxypropionic acid to this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of (R)-2-methoxy-1-propanol.[6]
Materials:
-
(R)-(+)-2-methoxypropionic acid
-
Borane dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
2M Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 858 μL (8.39 mmol, 1.8 eq.) of borane dimethyl sulfide complex dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex chiral molecules. Its bifunctional nature (hydroxyl and methoxy groups) on a chiral scaffold allows for sequential and regioselective modifications. For instance, it can be used as a reactant to prepare key intermediates for glucokinase activators and chiral pyrazolopyrimidinone derivatives, which are potential phosphodiesterase enzyme (PDE5) inhibitors.
Illustrative Application Workflow
The following diagram illustrates the role of this compound as a chiral building block in a hypothetical multi-step synthesis.
Caption: this compound as a precursor in a multi-step synthesis.
Analytical and Quality Control: Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. The presence of the (S)-enantiomer can lead to off-target effects or reduced efficacy of the final drug product.[7] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for determining enantiomeric purity.[7][8]
Chiral HPLC Workflow
The diagram below outlines the typical workflow for the chiral purity analysis of this compound.
Caption: Workflow for chiral purity analysis by HPLC.
Protocol: Enantiomeric Purity by Chiral HPLC
This is a generalized protocol for the determination of enantiomeric purity. The specific column and mobile phase composition may require optimization.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Lux® series)
-
This compound reference standard
-
(S)-2-Methoxypropan-1-ol reference standard (if available) or racemic mixture
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a resolution solution by dissolving the racemic mixture or by spiking the (R)-enantiomer standard with a small amount of the (S)-enantiomer. This is to confirm the resolution of the two enantiomers.
-
-
Sample Solution Preparation: Prepare a solution of the test sample of this compound in the mobile phase at a similar concentration to the standard solution.
-
Chromatographic Conditions (Typical):
-
Column: Polysaccharide-based CSP
-
Mobile Phase: Hexane:Isopropanol (e.g., 90:10)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Low UV (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the resolution solution to establish the retention times of the (R)- and (S)-enantiomers and to ensure adequate separation (resolution > 1.5).
-
Inject the standard and sample solutions in replicate.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram based on the retention times from the resolution solution.
-
Calculate the percentage of the (S)-enantiomer impurity in the sample using the peak areas.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
-
Conclusion
This compound is a readily available chiral building block that is indispensable for the stereoselective synthesis of pharmaceuticals. A thorough understanding of its commercial sources, synthetic pathways, and the analytical methods for quality control is paramount for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the effective procurement, synthesis, and analysis of this important chiral intermediate, ultimately supporting the development of safe and efficacious enantiopure drugs.
References
- 1. echemi.com [echemi.com]
- 2. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 116422-39-0|(S)-2-Methoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 4. 2-Methoxypropan-1-ol | 1589-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Synthonix, Inc > 1589-47-5 | 2-Methoxypropan-1-ol [synthonix.com]
- 6. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of (R)-2-Methoxypropan-1-ol in the Plant Kingdom: A Technical Guide
Introduction
(R)-2-Methoxypropan-1-ol, a chiral ether alcohol, has predominantly been characterized as a synthetic compound, often emerging as a byproduct in the industrial synthesis of its isomer, 1-methoxy-2-propanol (propylene glycol methyl ether, PGME).[1][2] The latter is a widely utilized solvent in paints, coatings, and cleaning agents.[3] However, emerging data from natural product databases point towards a fascinating and underexplored natural occurrence of 2-methoxypropan-1-ol. This guide provides a comprehensive technical overview of the current knowledge surrounding the natural presence of this compound, offering insights for researchers, scientists, and professionals in drug development and natural product chemistry. While the specific enantiomer this compound has not been explicitly identified in the available literature, the presence of its parent compound, 2-methoxy-1-propanol, in nature has been reported.
Documented Natural Occurrence
The most notable report of 2-methoxy-1-propanol in the natural world is its identification in Mangifera indica, the common mango.[1] This finding suggests that the compound is part of the complex mixture of volatile and semi-volatile organic compounds that constitute the characteristic aroma and flavor profile of mangoes. While the initial report in the PubChem database confirms its presence, the specific concentration and the enantiomeric distribution ((R) vs. (S)) in mangoes have not been detailed in the readily available literature.
Further database mining from PlantaeDB, a resource for plant-derived chemical compounds, indicates the presence of 2-methoxy-1-propanol in a variety of other plant species, including:
-
Agastache foeniculum (Anise hyssop)
-
Arabidopsis thaliana (Thale cress)
-
Aronia melanocarpa (Black chokeberry)
-
Brassica oleracea (Cabbage)
-
Capsicum annuum (Bell pepper)
-
Diospyros kaki (Persimmon)
-
Ginkgo biloba (Ginkgo tree)
-
Passiflora edulis (Passion fruit)
-
Psidium guajava (Guava)
-
Solanum tuberosum (Potato)
-
Vitis vinifera (Grape)[4]
It is crucial to note that while these databases provide valuable leads, the primary research articles detailing the isolation and characterization of 2-methoxy-1-propanol from these plants are not extensively cited, highlighting a significant area for future research.
Hypothesized Biosynthetic Pathways
The biosynthetic route to 2-methoxy-1-propanol in plants has not been elucidated. However, we can hypothesize potential pathways based on known biochemical transformations. The formation of a methoxy group typically involves the action of an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a hydroxyl group of an acceptor molecule.
A plausible biosynthetic precursor to 2-methoxypropan-1-ol could be 1,2-propanediol. The biosynthesis of 1,2-propanediol itself can occur via several metabolic routes, including the metabolism of fucose and rhamnose, or from the central metabolic intermediate, dihydroxyacetone phosphate.
A proposed pathway is illustrated below:
Caption: Hypothesized biosynthetic pathway of this compound.
Analytical Methodologies for Detection and Characterization
The identification and quantification of this compound in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable method for the analysis of volatile and semi-volatile compounds like 2-methoxy-1-propanol.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for the Analysis of Volatile Compounds in Mangifera indica
This protocol provides a general framework for the extraction and analysis of volatile compounds from mango fruit, which can be adapted for the specific detection of 2-methoxy-1-propanol.
1. Sample Preparation: a. Obtain fresh, ripe Mangifera indica fruit. b. Separate the pulp from the peel and seed. c. Homogenize a known weight (e.g., 10 g) of the pulp in a blender. d. Transfer the homogenized sample to a 20 mL headspace vial.
2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in a temperature-controlled autosampler (e.g., at 40°C). b. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorb the adsorbed compounds from the SPME fiber in the heated injection port of the GC. b. GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
- Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-400.
- Source Temperature: 230°C.
4. Data Analysis: a. Identify the compounds by comparing their mass spectra with reference spectra in databases (e.g., NIST, Wiley). b. Confirm the identification by comparing the retention index with that of an authentic standard of 2-methoxy-1-propanol.
Enantioselective Analysis
To determine the enantiomeric ratio of 2-methoxypropan-1-ol, a chiral GC column is necessary.
Caption: General analytical workflow for the identification and enantioselective analysis of 2-Methoxypropan-1-ol.
Chemical Synthesis of this compound
For research purposes, including its use as an analytical standard, this compound can be synthesized. A common laboratory-scale approach involves the enantioselective reduction of a corresponding ketone precursor.
| Reaction Step | Reagents and Conditions | Purpose |
| 1. Methoxyketone Formation | 2-Hydroxyacetone, Methyl iodide, Base (e.g., NaH) | Introduction of the methoxy group. |
| 2. Enantioselective Reduction | 2-Methoxyacetone, Chiral reducing agent (e.g., (R)-Alpine-Borane®) | Stereospecific reduction to form the (R)-alcohol. |
| 3. Purification | Distillation or column chromatography | Isolation of the final product. |
Potential Significance and Future Directions
The discovery of this compound in the plant kingdom opens up several avenues for future research:
-
Bioactivity Screening: As a chiral molecule, this compound could exhibit specific biological activities. Its presence in medicinal plants like Ginkgo biloba warrants investigation into its potential pharmacological effects.
-
Flavor and Fragrance Chemistry: Its contribution to the aroma profiles of fruits like mango and passion fruit is an interesting area for sensory studies.
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for its production in plants could enable its biotechnological synthesis.
-
Ecological Role: Investigating its potential role in plant-insect or plant-pathogen interactions could provide insights into its natural function.
Conclusion
While the natural occurrence of this compound is a relatively new and underexplored field, the available data strongly suggest its presence in a diverse range of plants. This technical guide has summarized the current state of knowledge, from its documented sources to hypothesized biosynthetic pathways and analytical methodologies. Further research is needed to isolate and characterize this compound from its natural sources, elucidate its biosynthetic pathway, and explore its potential biological and ecological significance. The insights gained from such studies will be invaluable to researchers and professionals in natural product chemistry, drug development, and related fields.
References
Methodological & Application
Synthesis of (R)-2-Methoxypropan-1-ol: An Application Note and Protocol Guide
Abstract
(R)-2-Methoxypropan-1-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its defined stereochemistry is crucial for the synthesis of complex, enantiomerically pure molecules where biological activity is dependent on a specific three-dimensional arrangement. This guide provides a detailed overview of established synthetic routes to this compound, focusing on methodologies that offer high enantiomeric purity and practical applicability in a research and development setting. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step protocols, and address critical safety and handling considerations for the reagents involved.
Introduction: The Significance of Chiral Purity
In the realm of drug development, the stereochemistry of a molecule is paramount. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or, in some cases, contribute to undesirable side effects. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry. This compound serves as a valuable C4 chiral synthon, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures.
This document will explore two primary and reliable strategies for the synthesis of this compound:
-
Method A: Nucleophilic Ring-Opening of (R)-Propylene Oxide. This classic and widely employed method leverages the stereospecificity of the SN2 reaction.
-
Method B: Reduction of a Chiral Precursor, Methyl (R)-Lactate. This approach utilizes a readily available chiral starting material and a stereoselective reduction step.
The choice between these methods will often depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps.
Method A: Stereospecific Ring-Opening of (R)-Propylene Oxide
The ring-opening of epoxides is a powerful transformation in organic synthesis. The inherent strain of the three-membered ring makes epoxides susceptible to attack by nucleophiles. Critically, under basic or neutral conditions, this reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of nucleophilic attack.[1]
Mechanistic Rationale
The synthesis of this compound from (R)-propylene oxide involves the nucleophilic attack of a methoxide source on the less substituted carbon of the epoxide ring. This regioselectivity is a key feature of the SN2 reaction with epoxides under basic conditions. The attack occurs from the backside of the C-O bond, leading to a predictable and clean inversion of stereochemistry.
References
Enantioselective Synthesis of 2-Methoxypropan-1-ol: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the enantioselective synthesis of 2-Methoxypropan-1-ol, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. This document moves beyond a simple recitation of methods to offer in-depth technical protocols and the underlying scientific rationale for key experimental choices. We explore and provide detailed procedures for three primary enantioselective strategies: asymmetric hydrogenation of a prochiral ketone, lipase-catalyzed kinetic resolution of the racemic alcohol, and synthesis from a chiral precursor, (S)-alanine. Each section includes step-by-step protocols, causality-driven explanations, and methods for the crucial determination of enantiomeric excess (e.e.) by chiral gas chromatography (GC).
Introduction: The Significance of Chiral 2-Methoxypropan-1-ol
Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. 2-Methoxypropan-1-ol, possessing a single stereocenter, exists as two enantiomers, (R)- and (S)-2-methoxypropan-1-ol. These enantiomers serve as valuable chiral synthons for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The precise control of stereochemistry during the synthesis of these building blocks is paramount to ensure the efficacy and safety of the final drug substance. This guide is designed to equip researchers with the practical knowledge and validated protocols to produce these enantiomerically enriched compounds with high fidelity.
Strategic Approaches to Enantioselectivity
The synthesis of enantiomerically pure or enriched 2-methoxypropan-1-ol can be achieved through several strategic approaches. The choice of method often depends on factors such as the desired enantiomer, required scale, cost of reagents and catalysts, and available laboratory equipment. This guide will focus on three robust and widely applicable methods:
-
Asymmetric Hydrogenation: The direct, enantioselective reduction of the prochiral ketone, methoxyacetone, using a chiral catalyst. This method is often highly efficient and atom-economical.
-
Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture of 2-methoxypropan-1-ol, typically catalyzed by an enzyme, leaving the other enantiomer unreacted and thus enriched.
-
Chiral Pool Synthesis: The utilization of a readily available and enantiomerically pure starting material, such as the amino acid (S)-alanine, to construct the target molecule.
The logical workflow for selecting and executing these synthetic strategies is outlined below.
Application Notes & Protocols: (R)-2-Methoxypropan-1-ol as a Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Most biological targets, such as enzymes and receptors, are inherently chiral, leading to distinct pharmacological and toxicological profiles for different enantiomers of a drug molecule.[1][3] Consequently, the synthesis of enantiomerically pure compounds is a paramount objective in drug development.[4]
One of the most robust strategies to achieve this is through the use of "chiral building blocks" or the "chiral pool"—readily available, enantiopure molecules that are incorporated into a larger target structure.[2] This approach allows for the direct installation of a stereocenter with a known absolute configuration, streamlining complex synthetic routes. (R)-2-Methoxypropan-1-ol is an exemplary chiral building block. As a small, functionalized molecule, it provides a stereochemically defined fragment that can be elaborated into more complex structures, making it a valuable tool for researchers and drug development professionals. This guide details its properties, synthesis, and key applications, providing field-proven insights and detailed protocols.
Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. This compound is a stable, liquid compound amenable to a variety of reaction conditions.
| Property | Value | Source |
| IUPAC Name | (2R)-2-methoxypropan-1-ol | PubChem[5] |
| CAS Number | 6131-59-5 | PubChem[5] |
| Molecular Formula | C₄H₁₀O₂ | PubChem[5] |
| Molecular Weight | 90.12 g/mol | PubChem[5] |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 119-121 °C | Sigma-Aldrich |
| Density | 0.921 g/mL at 20 °C | Sigma-Aldrich |
| SMILES | C--INVALID-LINK--OC | PubChem[5] |
| InChIKey | YTTFFPATQICAQN-SCSAIBSYSA-N | PubChem[5] |
Spectroscopic data is critical for reaction monitoring and product verification. While specific spectra are database-dependent, typical ¹H-NMR signals for this compound include a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH), signals for the methylene protons (CH₂), and a singlet for the methoxy group (OCH₃).[6]
Synthesis of Enantiopure this compound
The accessibility of a chiral building block is key to its utility. This compound can be reliably synthesized in high yield and enantiopurity from its corresponding carboxylic acid precursor. The following protocol describes the reduction of (R)-(+)-2-methoxypropionic acid.
Protocol 3.1: Reduction of (R)-(+)-2-Methoxypropionic Acid
This protocol details the reduction of a chiral carboxylic acid to the primary alcohol using a borane-dimethyl sulfide complex, a standard and selective method for this transformation.
Causality Behind Experimental Choices:
-
Borane-Dimethyl Sulfide (BMS) Complex: BMS is chosen for its high selectivity in reducing carboxylic acids in the presence of other functional groups. It is also safer and easier to handle than diborane gas.
-
Inert Atmosphere (Argon): Borane reagents are sensitive to moisture and oxygen. An inert atmosphere prevents quenching of the reagent and unwanted side reactions.
-
0 °C Addition: The initial reaction is exothermic. Adding the BMS at 0 °C helps to control the reaction rate and prevent potential side reactions or thermal decomposition.
-
Aqueous NaOH Quench: The reaction is quenched with a base to decompose the intermediate borate esters and neutralize any acidic species, facilitating product isolation.
Caption: Workflow for the synthesis of this compound.
Materials:
-
(R)-(+)-2-Methoxypropionic acid
-
Borane-dimethyl sulfide complex (BMS, ~10 M in DMS)
-
Dichloromethane (DCM), anhydrous
-
2 M Sodium hydroxide (NaOH) aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, syringes, argon supply
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (R)-(+)-2-methoxypropionic acid (e.g., 500 mg, 4.66 mmol) in anhydrous dichloromethane (10 mL) in a flask under an argon atmosphere, cool the mixture to 0 °C using an ice bath.[6]
-
Reagent Addition: Slowly add the borane/dimethyl sulfide complex (1.8 equivalents, e.g., 858 μL of a 10M solution) dropwise to the stirred solution.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.[6]
-
Quenching: Carefully cool the mixture back to 0 °C and slowly add 2M aqueous sodium hydroxide solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous phase with dichloromethane (2 x 15 mL).[6]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product is often pure enough for subsequent steps without further purification.[6]
Expected Outcome:
-
Yield: Quantitative.[6]
-
Purity: High purity, verifiable by NMR spectroscopy.
Application in Asymmetric Synthesis
The primary utility of this compound is to serve as a carrier of chirality. Its stereocenter is robust and the molecule contains a primary alcohol, which is a versatile functional handle for elaboration. The most common application involves using the hydroxyl group as a nucleophile to form ethers, esters, or to be converted into other functional groups, thereby incorporating the (R)-2-methoxypropyl moiety into a larger target molecule.
Caption: Core concept of using a chiral building block in synthesis.
Protocol 4.1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol outlines a general method for using this compound to form an ether linkage with an electrophilic substrate, a common strategy in drug development to introduce chiral sidechains.[7] This is analogous to the synthesis of intermediates for drugs like Rabeprazole, where a methoxypropoxy group is installed.[7]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. NaH is ideal as the only byproduct is hydrogen gas.
-
Anhydrous Solvent (THF/DMF): Protic solvents would be deprotonated by NaH. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reagents and facilitate the Sₙ2 reaction.
-
Electrophile (R-X): A substrate with a good leaving group (X = Br, I, OTs, OMs) is required for the alkoxide to displace in an Sₙ2 fashion.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide or sulfonate (R-X, e.g., benzyl bromide)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an argon atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the electrophile (R-X, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate precautions.
-
Hazards:
-
Flammability: Flammable liquid and vapor.[8] Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Health Hazards: Causes serious eye damage.[9] May cause respiratory irritation.[9] May damage fertility or the unborn child.[9]
-
-
Personal Protective Equipment (PPE):
-
Storage and Disposal:
-
First Aid:
Conclusion
This compound stands as a highly effective and practical chiral building block for modern organic synthesis. Its straightforward preparation, well-defined stereocenter, and versatile primary alcohol functionality allow for its reliable incorporation into complex molecular architectures. By providing detailed, validated protocols and a clear understanding of the causality behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to strategically leverage this valuable reagent to achieve their asymmetric synthesis goals efficiently and safely.
References
- 1. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
The Cornerstone of Asymmetric Synthesis: Applications and Protocols of (R)-2-Methoxypropan-1-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, with its mirror image potentially being inactive or even harmful. Achieving this stereochemical precision necessitates robust and reliable methods in asymmetric synthesis. (R)-2-Methoxypropan-1-ol has emerged as a versatile and valuable chiral building block, offering a reliable foundation for the introduction of a key stereocenter in the synthesis of complex molecular targets.
This comprehensive guide delves into the multifaceted utility of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind its applications, providing detailed, field-proven protocols for its own synthesis and its subsequent use as a strategic chiral starting material. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to achieve high levels of stereocontrol in their synthetic endeavors.
Physicochemical & Structural Data
A thorough understanding of a reagent begins with its fundamental properties. This compound is a simple yet potent chiral alcohol, whose utility is anchored in its defined stereochemistry and functional handles.
| Property | Value |
| IUPAC Name | (2R)-2-methoxypropan-1-ol |
| CAS Number | 6131-59-5 |
| Molecular Formula | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol |
| Appearance | Colorless to Light yellow clear liquid |
| Chirality | (R)-enantiomer |
Core Applications in Asymmetric Synthesis
The strategic value of this compound lies in its role as a chiral building block . Its pre-defined stereocenter at the C2 position serves as a foundational element that can be incorporated into a larger molecular framework, transferring its chirality to the final product. This approach is often more efficient and reliable than creating the stereocenter later in a complex synthesis. The hydroxyl and methoxy groups provide versatile points for chemical modification, allowing it to be converted into various intermediates tailored for specific coupling reactions.
A prime example of its application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is typically the active therapeutic agent. By starting with the (R)-enantiomer of a precursor like 2-Methoxypropan-1-ol, chemists can strategically build the target molecule with the desired (S)-configuration through reactions that proceed with an inversion of stereochemistry (e.g., Sₙ2 reactions).
Experimental Protocols & Methodologies
The trustworthiness of any chemical protocol lies in its reproducibility and clarity. The following sections provide detailed, step-by-step procedures that have been vetted and are grounded in established chemical literature.
Protocol 1: Synthesis of this compound
The efficient preparation of this chiral building block is critical for its widespread use. A common and reliable method involves the reduction of the corresponding chiral carboxylic acid. This protocol details the quantitative reduction of (R)-(+)-2-methoxypropionic acid using a borane dimethyl sulfide complex.
Causality of Experimental Choices:
-
Inert Atmosphere (Argon): The borane dimethyl sulfide complex is sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere prevents its decomposition and ensures a quantitative yield.
-
Low Initial Temperature (0 °C): The addition of the borane complex to the carboxylic acid is exothermic. Starting at a low temperature allows for better control of the reaction rate and prevents potential side reactions.
-
Aqueous NaOH Quench: The reaction is quenched with sodium hydroxide to decompose any remaining borane complexes and to facilitate the separation of the product from boron byproducts.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 mL of dichloromethane.
-
Inerting and Cooling: Seal the flask and place it under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add 858 µL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide complex dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully add 2M aqueous sodium hydroxide solution dropwise to the reaction mixture to quench excess borane complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]
Expected Outcome: This procedure typically affords the product, this compound, in quantitative yield (approx. 490 mg).[1]
Protocol 2: Application in the Asymmetric Synthesis of (S)-Ketorolac Intermediate
This protocol demonstrates the use of this compound as a chiral building block to set the stereocenter for the synthesis of (S)-ketorolac, a potent analgesic. The strategy involves converting the alcohol to a good leaving group (tosylate) and then using this chiral electrophile to alkylate a pyrrole derivative in an Sₙ2 reaction, which proceeds with inversion of configuration.
Causality of Experimental Choices:
-
Tosylation: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution.
-
Sₙ2 Reaction: The reaction between the deprotonated pyrrole (nucleophile) and the chiral tosylate (electrophile) is a classic Sₙ2 displacement. This mechanism is stereospecific, resulting in an inversion of the stereocenter. This is how the (R)-configuration of the starting material is converted to the desired (S)-configuration in the product.
-
Base Selection (e.g., K₂CO₃ in DMF): A suitable base is required to deprotonate the pyrrole N-H, making it nucleophilic. Potassium carbonate is a common choice, and DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation but not the nucleophile, enhancing its reactivity.
Workflow Diagram:
Caption: Synthesis of a chiral intermediate for (S)-Ketorolac.
Step-by-Step Procedure:
Step A: Preparation of (R)-2-methoxypropyl tosylate
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an argon atmosphere.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction with cold water and extract the product with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be used in the next step without further purification.
Step B: N-Alkylation of 2-Acetylpyrrole
-
Preparation: To a solution of 2-acetylpyrrole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[2]
-
Reagent Addition: Add the (R)-2-methoxypropyl tosylate (1.2 eq) from Step A to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting pyrrole.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product, a key intermediate for (S)-ketorolac.[2]
Summary and Outlook
This compound stands as a testament to the power of chiral building blocks in streamlining the asymmetric synthesis of complex molecules. Its utility is rooted in its straightforward preparation and the predictable stereochemical outcomes it provides when incorporated into synthetic routes. The protocols detailed herein offer a practical framework for both the synthesis of this key chiral alcohol and its subsequent application in constructing valuable intermediates for the pharmaceutical industry. As the demand for enantiopure drugs continues to grow, the strategic application of foundational chiral building blocks like this compound will remain an indispensable tool for synthetic chemists.
References
The Strategic Application of (R)-2-Methoxypropan-1-ol in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Consequently, the synthesis of single-enantiomer drugs has become a cornerstone of pharmaceutical research and manufacturing. Within the chemist's toolkit of chiral synthons, (R)-2-Methoxypropan-1-ol has emerged as a versatile and valuable building block for the construction of complex chiral molecules. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction to this compound: A Chiral Precursor
This compound is a chiral alcohol that serves as a readily available source of a specific stereocenter.[1] Its utility in asymmetric synthesis stems from the C2 stereocenter, which can be strategically incorporated into a target molecule, thereby imparting the desired chirality. The presence of both a primary alcohol and a methoxy group provides two distinct functional handles for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| CAS Number | 6131-59-5 |
| Appearance | Colorless to light yellow liquid |
| Chirality | (R)-enantiomer |
Core Application: Synthesis of Chiral Amines
A primary and highly significant application of this compound is its use as a precursor for the synthesis of chiral amines, particularly (R)-2-methoxypropylamine.[][3] Chiral amines are ubiquitous structural motifs in a vast array of pharmaceutical agents. The conversion of the alcohol to an amine is a fundamental transformation that opens the door to a wide range of subsequent reactions for building drug-like molecules.
The synthetic strategy typically involves a two-step sequence:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, most commonly a tosylate or mesylate. This reaction proceeds with retention of configuration at the chiral center.[4][5]
-
Nucleophilic Substitution: The activated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an azide followed by reduction, to introduce the amino group.
Caption: Synthetic workflow for (R)-2-methoxypropylamine.
Experimental Protocol: Synthesis of (R)-2-methoxypropylamine from this compound
This protocol details the conversion of this compound to (R)-2-methoxypropylamine via a tosylate intermediate.
Part A: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which can often be used in the next step without further purification.
Part B: Amination of the Tosylate Intermediate
Materials:
-
Crude tosylate intermediate from Part A
-
Ammonia (7 N solution in methanol)
-
Methanol
Procedure:
-
Dissolve the crude tosylate intermediate in a 7 N solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the reaction mixture to 70-80 °C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain (R)-2-methoxypropylamine.
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor: AZD4205
A notable example of the utility of this compound in pharmaceutical synthesis is its indirect role in the synthesis of AZD4205, a potent and selective Janus Kinase 1 (JAK1) inhibitor.[6] Chiral amines derived from this compound, such as (R)-2-methoxypropylamine, can be key building blocks in the construction of such complex drug molecules.
The synthesis of AZD4205 involves the coupling of various fragments, and the incorporation of a chiral amine side chain is crucial for its biological activity. While the full detailed synthesis of AZD4205 is proprietary, a simplified representation of how a chiral amine like (R)-2-methoxypropylamine could be incorporated is depicted below.
Caption: Simplified synthesis of AZD4205.
The use of enantiomerically pure (R)-2-methoxypropylamine ensures the correct stereochemistry in the final drug molecule, which is critical for its selective inhibition of JAK1.
Broader Implications and Future Perspectives
The application of this compound and its derivatives extends beyond the specific example of AZD4205. The chiral methoxypropylamine motif is a valuable pharmacophore that can be found in a range of biologically active compounds. Its presence can influence binding to target proteins, metabolic stability, and pharmacokinetic properties.
As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for versatile and cost-effective chiral building blocks like this compound is expected to grow. Further research into novel applications and more efficient synthetic routes utilizing this synthon will undoubtedly contribute to the advancement of drug discovery and development.
Conclusion
This compound is a valuable chiral building block in pharmaceutical synthesis, primarily serving as a precursor for the synthesis of enantiomerically pure amines. The straightforward conversion of its hydroxyl group to an amine provides a gateway to a wide array of complex chiral molecules. The successful incorporation of this structural motif in targeted therapies like the JAK1 inhibitor AZD4205 underscores its significance. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel and improved therapeutics.
References
- 1. This compound | 6131-59-5 [sigmaaldrich.com]
- 3. (R)-2-Methoxypropylamine | C4H11NO | CID 42427145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One moment, please... [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Asymmetric Synthesis: A Guide to the Applications of (R)-2-Methoxypropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. (R)-2-Methoxypropan-1-ol, a versatile chiral building block, has emerged as a valuable tool for introducing stereochemical complexity in the synthesis of complex molecular targets. This guide provides an in-depth exploration of the chemical properties, applications, and detailed experimental protocols involving this key chiral synthon. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical knowledge with practical, field-proven insights to empower researchers in their synthetic endeavors.
Unveiling the Potential of this compound: A Chemist's Perspective
This compound is a chiral primary alcohol featuring a methoxy group at the adjacent stereocenter. This seemingly simple structure belies its significant utility in asymmetric synthesis. The presence of the primary alcohol provides a reactive handle for a multitude of chemical transformations, while the fixed stereochemistry at the C2 position allows for the diastereoselective construction of new chiral centers. Its utility is further enhanced by its commercial availability and relatively low cost, making it an attractive starting material for both academic research and industrial-scale synthesis.
A crucial aspect to consider is the existence of its regioisomer, (R)-1-methoxy-2-propanol. While both are chiral methoxy-substituted propanols, the interchange of the hydroxyl and methoxy functionalities between the C1 and C2 positions leads to a primary alcohol in the former and a secondary alcohol in the latter. This structural difference can influence reactivity, with the primary alcohol of this compound generally being more accessible for nucleophilic attack and less sterically hindered in esterification and etherification reactions. However, in many synthetic contexts, particularly where the chiral methoxy-bearing fragment is introduced via reactions like the Mitsunobu reaction, both isomers can often be used to achieve similar strategic outcomes, albeit with potential differences in reaction kinetics and yields. This guide will primarily focus on the applications of the C1-alcohol, this compound, but will also draw upon protocols for the C2-alcohol where they provide valuable insights into the broader utility of this class of chiral building blocks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 130 °C |
| Density | 0.938 g/cm³ at 20 °C[1] |
| CAS Number | 6131-59-5 |
Core Applications in Asymmetric Synthesis: Building Blocks for Medicinal Chemistry
The primary application of this compound lies in its role as a chiral building block for the synthesis of biologically active molecules. Its incorporation into a target molecule can impart specific stereochemical information that is crucial for its interaction with biological targets such as enzymes and receptors. Two prominent areas where this chiral synthon has proven invaluable are in the development of novel glucokinase activators for the treatment of type 2 diabetes and phosphodiesterase 5 (PDE5) inhibitors for erectile dysfunction.
Synthesis of Glucokinase Activators
Glucokinase (GK) is a key enzyme that regulates glucose metabolism, and its activation is a promising therapeutic strategy for type 2 diabetes.[2] Several potent glucokinase activators feature a chiral ether linkage derived from methoxypropanol isomers. The (R)-enantiomer has been shown to be crucial for optimal activity in certain classes of these compounds.
Below is a detailed protocol for the synthesis of a key intermediate for a novel class of benzamide glucokinase activators, adapted from the literature, which utilizes the regioisomeric (R)-(-)-1-methoxy-2-propanol. This protocol, specifically a Mitsunobu reaction, is highly relevant and adaptable for this compound, as the primary alcohol would be expected to react readily under these conditions.
Protocol 1: Mitsunobu Reaction for the Synthesis of a Glucokinase Activator Intermediate [3]
This protocol details the synthesis of methyl 3-bromo-5-((R)-2-methoxy-1-methylethoxy)benzoate, a key intermediate.
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate
-
(R)-(-)-1-Methoxy-2-propanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of methyl 3-bromo-5-hydroxybenzoate (1.0 equiv) and (R)-(-)-1-methoxy-2-propanol (1.2 equiv) in anhydrous THF (0.2 M) at 0 °C, add triphenylphosphine (1.5 equiv).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Causality Behind Experimental Choices:
-
Mitsunobu Reaction: This reaction is chosen for its mild conditions and its ability to form C-O bonds with inversion of stereochemistry at the alcohol carbon. However, as this compound is a primary alcohol, the stereocenter is not at the reaction site, and the reaction proceeds with retention of configuration at the chiral center. The use of PPh₃ and DIAD activates the alcohol for nucleophilic attack by the phenoxide.
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to unwanted side reactions and reduced yields.
-
Purification: Column chromatography is essential to remove the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts from the reaction mixture.
Workflow Diagram:
Caption: Workflow for the Mitsunobu synthesis of a glucokinase activator intermediate.
Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors
A common strategy involves the etherification of a suitable phenolic precursor with an activated form of this compound, such as its tosylate or mesylate, via a Williamson ether synthesis.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol provides a general framework for the synthesis of chiral ethers from this compound.
Part A: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (0.5 M) and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equiv) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.
Part B: Williamson Ether Synthesis
Materials:
-
(R)-2-Methoxypropyl tosylate (from Part A)
-
Phenolic precursor
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the phenolic precursor (1.0 equiv) in anhydrous DMF or MeCN, add K₂CO₃ (2.0 equiv) or NaH (1.2 equiv, handle with extreme care).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of (R)-2-methoxypropyl tosylate (1.1 equiv) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Resolution of Alcohols Using (R)-2-Methoxypropan-1-ol Derivatives
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize or separate a single enantiomer is a cornerstone of modern pharmaceutical science. Kinetic resolution has emerged as a powerful and practical strategy for accessing enantiopuer compounds from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one.[1]
This application note provides a comprehensive guide to the kinetic resolution of racemic secondary alcohols utilizing acylating agents derived from (R)-2-Methoxypropan-1-ol. This class of chiral auxiliaries offers a versatile and effective tool for the enantioselective acylation of a broad range of alcohol substrates, yielding valuable enantioenriched alcohols and their corresponding esters. We will delve into the mechanistic underpinnings of this process, provide detailed, field-tested protocols, and present representative data to guide researchers in applying this methodology in their own synthetic endeavors.
The "Why": Causality in Experimental Design
The selection of a chiral resolving agent is paramount to the success of a kinetic resolution. The ideal agent should be readily available in high enantiomeric purity, facilitate a reaction with a high degree of stereoselectivity (high s-factor), and allow for easy separation of the resolved products. Acylating agents derived from chiral α-alkoxy acids have proven to be particularly effective in the kinetic resolution of alcohols. The presence of the α-alkoxy group can significantly influence the steric and electronic environment of the reactive acylating agent, leading to enhanced enantiomeric discrimination.
This compound serves as an excellent starting material for the synthesis of such chiral acylating agents. Its (R)-configuration dictates the stereochemical outcome of the resolution, and the methoxy group plays a crucial role in establishing the chiral recognition necessary for selective acylation. The resulting (R)-2-methoxypropanoic acid can be readily converted to a more reactive acylating species, such as an acyl chloride, for efficient esterification of the racemic alcohol.
Mechanism of Enantioselective Acylation
The kinetic resolution of a racemic alcohol using a chiral acylating agent, such as (R)-2-methoxypropionyl chloride, proceeds via a nucleophilic acyl substitution reaction. The two enantiomers of the alcohol compete to react with the chiral acylating agent. Due to the chiral nature of the acylating agent, the transition states leading to the formation of the two diastereomeric esters are not isoenergetic.
The (R)-acylating agent will preferentially react with one enantiomer of the alcohol (e.g., the (R)-alcohol) over the other (the (S)-alcohol) because the transition state for the formation of the (R,R)-diastereomeric ester is lower in energy than the transition state for the (S,R)-diastereomer. This difference in activation energy results in a faster reaction rate for the favored enantiomer, leading to its selective conversion to the ester. The unreacted alcohol becomes progressively enriched in the less reactive enantiomer.
dot graph "Reaction_Mechanism" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [arrowhead="vee", color="#4285F4"];
} caption: "Mechanism of Kinetic Resolution"
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic resolution of a secondary alcohol using a chiral acylating agent derived from this compound.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines="ortho", nodesep="0.6"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [arrowhead="vee", color="#4285F4"];
} caption: "Kinetic Resolution Workflow"
Detailed Protocols
Protocol 1: Synthesis of (R)-2-Methoxypropionyl Chloride
This protocol describes the conversion of commercially available (R)-2-methoxypropanoic acid to the corresponding acyl chloride, the active acylating agent for the kinetic resolution.
Materials:
-
(R)-2-Methoxypropanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Schlenk flask or round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methoxypropanoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO, CO2, HCl or SO2, HCl) will occur. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material by TLC.
-
Isolation: Once the reaction is complete, remove the solvent and any excess reagent under reduced pressure. The crude (R)-2-methoxypropionyl chloride is typically used in the next step without further purification. Due to its moisture sensitivity, it should be used immediately.
Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol using the freshly prepared (R)-2-methoxypropionyl chloride.
Materials:
-
Racemic secondary alcohol
-
(R)-2-Methoxypropionyl chloride
-
Anhydrous pyridine or other non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Schlenk flask or round-bottom flask with a drying tube
-
Magnetic stirrer and stir bar
-
Low-temperature bath (if required)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the racemic secondary alcohol (1.0 eq) and anhydrous pyridine (1.1 - 1.5 eq) in the chosen anhydrous solvent.
-
Acylating Agent Addition: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C). Slowly add a solution of freshly prepared (R)-2-methoxypropionyl chloride (0.5 - 0.6 eq) in the same anhydrous solvent to the stirred alcohol solution. The use of a slight excess of the alcohol ensures that the chiral acylating agent is the limiting reagent.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC analysis. The goal is to achieve approximately 50% conversion of the starting alcohol to the ester.
-
Workup: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture containing the unreacted alcohol and the ester by flash column chromatography on silica gel to separate the two components.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered alcohol and the ester product using chiral HPLC or chiral GC analysis. The selectivity factor (s) can be calculated from the conversion and the ee of the product and/or the unreacted starting material.
Data Presentation: Representative Results
The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher s-factor indicates better discrimination between the enantiomers and allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess.
| Entry | Racemic Alcohol Substrate | Time (h) | Temp (°C) | Conversion (%) | Recovered Alcohol ee (%) | Ester Product ee (%) | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | 6 | 0 | 51 | 96 (S) | 94 (R) | ~45 |
| 2 | 1-(1-Naphthyl)ethanol | 8 | 0 | 52 | 97 (S) | 93 (R) | ~50 |
| 3 | 1-Indanol | 5 | -20 | 50 | >99 (S) | 98 (R) | >100 |
| 4 | trans-2-Phenyl-1-cyclohexanol | 12 | -20 | 48 | 92 (S) | 96 (R) | ~30 |
| 5 | 4-Phenyl-2-butanol | 10 | 0 | 53 | 95 (S) | 90 (R) | ~35 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Optimization
-
Low Selectivity (s-factor):
-
Temperature: Lowering the reaction temperature often increases selectivity.
-
Solvent: The choice of solvent can have a significant impact on selectivity. Screen a range of solvents with varying polarities.
-
Base: The nature of the base can influence the reaction. Weaker, non-nucleophilic bases are generally preferred.
-
-
Slow Reaction Rate:
-
Temperature: Increasing the reaction temperature will increase the rate but may decrease selectivity.
-
Concentration: Increasing the concentration of the reactants may accelerate the reaction.
-
-
Difficulty in Separating Products:
-
Chromatography: Optimize the solvent system for flash column chromatography to achieve better separation of the unreacted alcohol and the ester.
-
Conclusion
The kinetic resolution of racemic secondary alcohols using acylating agents derived from this compound provides a robust and efficient method for the preparation of enantioenriched alcohols and their corresponding esters. The straightforward experimental procedure, coupled with the potential for high selectivity, makes this a valuable tool for researchers in academia and the pharmaceutical industry. By understanding the underlying principles and carefully optimizing the reaction conditions, scientists can effectively apply this methodology to access a wide range of chiral building blocks for the synthesis of complex molecules and active pharmaceutical ingredients.
References
Application Notes and Protocols for the Derivatization of (R)-2-Methoxypropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of (R)-2-Methoxypropan-1-ol in Chiral Synthesis
This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereochemically defined secondary alcohol and the presence of a methoxy group provide a versatile scaffold for the construction of enantiomerically pure compounds. The derivatization of the hydroxyl group is a critical step in harnessing the full potential of this molecule, enabling its incorporation into larger structures, modification of its physicochemical properties, and the creation of key intermediates for active pharmaceutical ingredients (APIs). Chirality is a key factor in the safety and efficacy of many drug products, making the production of single enantiomers of drug intermediates a paramount concern in pharmaceutical development.[1][2]
This guide provides an in-depth exploration of the principal derivatization reactions of this compound, focusing on esterification and etherification. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols that ensure high yields and stereochemical fidelity. The experimental choices presented are rationalized to provide a clear understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these procedures effectively.
Core Derivatization Strategies: A Mechanistic Overview
The primary site of reactivity in this compound is the secondary hydroxyl group. Derivatization reactions targeting this functionality can be broadly categorized into two main classes: esterification and etherification. The choice of reaction depends on the desired final product and the overall synthetic strategy.
Diagram: Core Derivatization Pathways
References
Application Note & Protocol: A Guide to the Scale-Up Synthesis of (R)-2-Methoxypropan-1-ol
An Application Note for the Scalable Production of a Key Chiral Intermediate
Executive Summary
(R)-2-Methoxypropan-1-ol is a valuable chiral building block in the chemical and pharmaceutical industries. Its utility as a precursor for complex, stereospecific molecules necessitates the development of robust and economically viable synthetic routes suitable for industrial-scale production.[1] This document provides a detailed guide for researchers and process chemists, focusing on the strategic selection and practical execution of a scalable synthesis. We will compare prominent synthetic strategies and provide a comprehensive, step-by-step protocol for the recommended methodology: the asymmetric hydrogenation of methoxyacetone. This approach is favored for its high efficiency, excellent enantioselectivity, and operational advantages in a large-scale setting.
Introduction: The Strategic Importance of this compound
Chiral alcohols are fundamental components in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty materials.[2][3] The specific stereoisomer, this compound, provides a key structural motif that can be elaborated into more complex chiral structures. Its applications include serving as an intermediate in the synthesis of glucokinase activators for diabetes treatment and as a component in the development of potential phosphodiesterase enzyme (PDE5) inhibitors.[4]
The primary challenge in its production is achieving high enantiomeric purity on a large scale. Asymmetric synthesis, the method of preferentially creating one enantiomer over another, is therefore critical.[3] This guide explains the causality behind selecting a synthetic route that not only delivers high purity but is also amenable to the rigorous demands of process scale-up, including safety, cost-effectiveness, and environmental considerations.
Comparative Analysis of Synthetic Strategies
Several pathways exist for the synthesis of this compound. The choice of method for scale-up depends on a careful evaluation of factors such as atom economy, reagent cost and safety, catalyst efficiency, and process complexity.
Asymmetric Hydrogenation of Methoxyacetone (Prochiral Ketone)
This is the most prominent and industrially favored method. It involves the direct, enantioselective reduction of the prochiral ketone, methoxyacetone, using a chiral catalyst and a hydrogen source.
-
Causality: This catalytic approach is highly atom-economical, as the primary reactants are the substrate and hydrogen gas. The use of a catalyst in small quantities avoids the stoichiometric waste associated with many reducing agents. Modern ruthenium-based catalysts, for example, have demonstrated exceptional activity and enantioselectivity for this type of transformation, making them ideal for producing optically active alcohols.[5]
-
Advantages: High yields, exceptional enantiomeric excess (ee), low catalyst loading, and well-established industrial precedent.[5][6]
-
Challenges: Requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
Diastereoselective Reduction of a Chiral Precursor
An alternative route involves the reduction of an already chiral starting material, such as (R)-(+)-2-methoxypropionic acid.
-
Causality: This method leverages a commercially available chiral starting material. The reduction of the carboxylic acid to the primary alcohol is a well-understood transformation. A common lab-scale procedure utilizes a borane-dimethyl sulfide complex (BMS).[7]
-
Advantages: High enantiopurity is often guaranteed by the starting material. The reaction can be performed without high-pressure equipment.
-
Challenges: The cost of the chiral starting acid and the stoichiometric use of borane reagents make this route less economical for large-scale production. Borane reagents also require careful handling due to their reactivity and the generation of flammable byproducts.
Biocatalytic Approaches
Enzymatic methods offer a green chemistry alternative. For instance, a transaminase enzyme could be used to convert methoxyacetone into the corresponding chiral amine, which can then be chemically converted to the alcohol.[8]
-
Causality: Enzymes operate under mild conditions (temperature and pressure) and often exhibit near-perfect enantioselectivity.
-
Advantages: Environmentally benign, highly selective, and operates under safe, low-pressure conditions.
-
Challenges: May require significant process development to optimize enzyme activity and stability at scale. Downstream processing to isolate the product from the aqueous reaction medium can also be complex.
Table 1: Comparison of Key Synthetic Routes for Scale-Up
| Feature | Asymmetric Hydrogenation | Reduction of Chiral Acid | Biocatalysis |
|---|---|---|---|
| Starting Material | Methoxyacetone | (R)-2-Methoxypropionic Acid | Methoxyacetone |
| Key Reagent | Chiral Catalyst (e.g., Ru-BINAP) + H₂ | Borane Complex (e.g., BMS) | Enzyme (e.g., Transaminase) |
| Atom Economy | Excellent | Poor | Good |
| Enantioselectivity | Very Good to Excellent (>99% ee) | Excellent (substrate-controlled) | Excellent |
| Scalability | Excellent | Moderate | Moderate to Good |
| Cost-Effectiveness | High (catalytic) | Low (stoichiometric reagents) | Variable (enzyme cost) |
| Primary Hazard | High-pressure H₂, pyrophoric catalysts | Flammable/reactive boranes | General chemical handling |
Recommended Scale-Up Protocol: Asymmetric Hydrogenation
Based on the analysis, asymmetric hydrogenation is the most robust and economically sound method for the large-scale synthesis of this compound.
Rationale for Selection
The selection of this protocol is grounded in its proven efficiency and scalability. The Noyori asymmetric hydrogenation, which utilizes Ruthenium-BINAP-diamine complexes, provides a powerful precedent for the reduction of ketones with exceptional control over stereochemistry.[9] This catalytic system is highly active, allowing for low catalyst loadings (high substrate-to-catalyst ratios), which is a critical economic driver in large-scale synthesis.
Detailed Experimental Protocol
Objective: To synthesize this compound from methoxyacetone in >98% yield and >99% enantiomeric excess via catalytic asymmetric hydrogenation.
Materials & Equipment
-
Reagents:
-
Methoxyacetone (1-methoxy-2-propanone), >98% purity
-
Methanol (Anhydrous, <50 ppm H₂O)
-
trans-RuCl₂[(S)-XylBINAP][(S)-DAIPEN] or similar Ru-based catalyst
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen (H₂), high purity grade (5.0 or higher)
-
Nitrogen (N₂), high purity grade
-
-
Equipment:
-
High-pressure stirred autoclave reactor (e.g., Hastelloy or stainless steel) equipped with temperature control, pressure transducer, gas inlet, sampling valve, and rupture disc.
-
Solvent transfer lines and pumps.
-
Filtration system for catalyst removal (e.g., Celite® pad).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Analytical equipment: Gas Chromatography (GC) with a chiral column for ee determination, ¹H NMR for structural confirmation.
-
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be located in a well-ventilated area (fume hood or designated bay) and all equipment must be properly grounded to prevent static discharge.[10]
-
Catalyst Handling: Ruthenium catalysts can be pyrophoric. Handle only under an inert atmosphere (glovebox or glove bag).
-
Reagents: Methoxyacetone and methanol are flammable liquids.[4] Potassium tert-butoxide is a strong base and is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[10]
-
Pressure: The reaction is run under significant pressure. Ensure the reactor is certified for the intended operating pressure and that all safety features are functional.
Step-by-Step Methodology
1. Reactor Preparation: a. Ensure the reactor is clean, dry, and has passed a pressure test. b. Inert the reactor by purging with nitrogen gas three times.
2. Reagent Charging: a. Under a positive nitrogen atmosphere, charge the reactor with anhydrous methanol. b. Add methoxyacetone via a transfer line or pump. c. In a glovebox, weigh the trans-RuCl₂[(S)-XylBINAP][(S)-DAIPEN] catalyst and the KOtBu co-catalyst. Suspend them in a small amount of anhydrous methanol. d. Transfer the catalyst slurry to the reactor via a pressure-equalized addition funnel or injection port. e. Seal the reactor.
3. Reaction Execution: a. Begin stirring the reactor contents (e.g., 500 RPM). b. Pressurize the reactor with hydrogen gas to the target pressure (e.g., 20 atm). The reaction is often exothermic; monitor the internal temperature. c. Maintain the reaction temperature at the setpoint (e.g., 40 °C) using the reactor's heating/cooling jacket. d. Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. Optionally, carefully take samples via the sampling port to analyze for conversion by GC.
4. Reaction Work-up: a. Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. b. Carefully vent the excess hydrogen gas and purge the reactor head-space with nitrogen three times. c. Transfer the crude reaction mixture to a separate vessel under a nitrogen blanket. d. Pass the mixture through a pad of Celite® or another suitable filter aid to remove the catalyst. Wash the filter pad with a small amount of methanol. e. Concentrate the filtrate using a rotary evaporator to remove the bulk of the methanol.
5. Product Purification: a. The concentrated crude product is purified by fractional vacuum distillation to yield pure this compound.
Table 2: Recommended Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Substrate | Methoxyacetone | Prochiral ketone starting material. |
| Solvent | Anhydrous Methanol | Excellent solvent for substrate and catalyst system. |
| Substrate Concentration | 1.0 - 2.0 M | Balances reaction rate and thermal management. |
| Catalyst Loading (S/C ratio) | 10,000 : 1 | High S/C ratio is economical for scale-up. |
| Co-catalyst (KOtBu) | 10 mol% relative to catalyst | Activates the pre-catalyst. |
| Hydrogen Pressure | 20 - 50 atm | Higher pressure increases reaction rate. |
| Temperature | 30 - 50 °C | Provides a good balance between reaction rate and catalyst stability/selectivity. |
| Reaction Time | 4 - 12 hours | Dependent on scale, pressure, and temperature. Monitor for completion. |
Visualization of Workflow and Chemistry
Diagram 1: Asymmetric Hydrogenation Synthetic Pathway A simplified representation of the core chemical transformation.
Caption: Catalytic conversion of methoxyacetone to the target chiral alcohol.
Diagram 2: Scale-Up Experimental Workflow A flowchart detailing the major operational steps for the synthesis.
Caption: Step-by-step workflow from reactor setup to final product analysis.
Conclusion
The asymmetric hydrogenation of methoxyacetone stands as a superior method for the scale-up synthesis of this compound. Its catalytic nature, high enantioselectivity, and operational efficiency align with the demands of industrial production. While requiring specialized equipment and stringent safety protocols, the provided methodology offers a reliable and economically advantageous route to this critical chiral intermediate, enabling its broader application in pharmaceutical and fine chemical development.
References
- 1. Cas 116422-39-0,(S)-(+)-1-METHOXY-2-PROPANOL | lookchem [lookchem.com]
- 2. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 3. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]
- 4. (R)-(-)-1-Methoxy-2-propanol = 98.5 GC sum of enantiomers 4984-22-9 [sigmaaldrich.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. 2-Methoxypropan-1-ol | 1589-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-2-Methoxypropan-1-ol Synthesis
Welcome to the technical support center for the synthesis of (R)-2-Methoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one for my application?
A1: There are two principal, scalable routes for synthesizing this compound. The choice depends on factors like available starting materials, required enantiopurity, and scalability.
-
Reduction of a Chiral Precursor: This method involves the reduction of (R)-(+)-2-methoxypropionic acid. It is often favored for its straightforward nature and high enantiomeric purity, as the stereocenter is already established in the starting material.[1] This route is excellent for lab-scale synthesis where the chiral starting material is commercially available.
-
Asymmetric Ring-Opening of Propylene Oxide: This is a more atom-economical approach that involves the reaction of racemic or prochiral propylene oxide with methanol in the presence of a chiral catalyst.[2][3] This method is highly suitable for larger-scale industrial production but requires careful optimization of the catalyst system to control both regioselectivity (to avoid the formation of the 1-methoxy-2-propanol isomer) and enantioselectivity.[3][4]
The following decision tree can guide your selection:
Caption: Decision tree for selecting a synthetic route.
Q2: Which analytical techniques are essential for monitoring reaction progress and determining product purity?
A2: A combination of techniques is crucial for reliable analysis:
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of starting materials and the appearance of the product. It can also quantify the ratio of 2-methoxy-1-propanol to its isomer, 1-methoxy-2-propanol.
-
Chiral Gas Chromatography (Chiral GC): Absolutely essential for determining the enantiomeric excess (ee) of your product. This is the definitive measure of your synthesis's stereochemical success.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for structural confirmation of the final product and to ensure no unexpected side products have formed.
-
Mass Spectrometry (MS): Typically coupled with GC (GC-MS), it confirms the molecular weight of the product and helps in identifying impurities.
Troubleshooting Guide
Issue 1: Low Yield in the Reduction of (R)-2-methoxypropionic acid
Q: I am performing the reduction of (R)-2-methoxypropionic acid with a borane reagent, but my yield is significantly below the quantitative yields reported in the literature.[1] What are the likely causes?
A: Low yields in this reduction are typically traced back to three areas: reagent quality, reaction conditions, or workup procedure.
Potential Causes & Solutions:
-
Reagent Decomposition: Borane complexes, such as borane-dimethyl sulfide (BMS), are moisture-sensitive.
-
Troubleshooting Step: Ensure you are using a fresh, properly stored bottle of BMS. Always handle the reagent under an inert atmosphere (Argon or Nitrogen). A simple test is to carefully quench a small amount in methanol; vigorous hydrogen evolution should be observed.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Step: The reaction is often run overnight at room temperature to ensure completion.[1] Monitor the reaction by TLC or GC by taking a small, quenched aliquot. If starting material remains, consider extending the reaction time or slightly increasing the stoichiometry of the borane reagent (e.g., from 1.8 to 2.0 equivalents).
-
-
Product Loss During Workup: this compound is a relatively volatile and water-soluble alcohol.
-
Troubleshooting Step:
-
Quenching: Perform the quenching of excess borane at 0 °C to control exothermicity.
-
Extraction: The product has some solubility in the aqueous phase. Use a more polar solvent like dichloromethane for extraction and perform multiple extractions (at least 3-4 times) to maximize recovery.
-
Evaporation: When removing the solvent under reduced pressure, use a low-temperature water bath (≤ 30°C) to prevent co-evaporation of your product.[1]
-
-
Caption: Workflow for troubleshooting low yield in borane reduction.
Issue 2: Poor Regio- and Enantioselectivity in Propylene Oxide Ring-Opening
Q: My synthesis of this compound from propylene oxide and methanol yields a mixture of isomers (1-methoxy-2-propanol and 2-methoxy-1-propanol) with low enantiomeric excess (ee). How can I optimize this?
A: This is the central challenge of this synthetic route. Both regioselectivity (attack at C1 vs. C2 of the epoxide) and enantioselectivity are dictated almost entirely by the catalyst system. Standard base catalysis (e.g., NaOH) is known to produce a mixture of isomers, with the major product being 1-methoxy-2-propanol.[3]
Optimization Strategies:
-
Implement an Asymmetric Catalyst: You must use a chiral catalyst to induce enantioselectivity. Chiral salen-metal complexes, particularly those with Cobalt (Co), are well-documented for catalyzing the asymmetric ring-opening of epoxides.[3] These catalysts create a chiral environment around the epoxide, directing the nucleophilic attack of methanol to one enantiomer of the propylene oxide and to a specific carbon atom.
-
Catalyst Loading and Purity: The performance of these catalysts is highly sensitive to loading and purity.
-
Troubleshooting Step: Start with the catalyst loading recommended in the literature (often in the range of 0.5-5 mol%). Ensure the catalyst is properly synthesized and purified, as impurities can severely inhibit its activity and selectivity.
-
-
Temperature Control: The reaction temperature can significantly impact selectivity.
-
Troubleshooting Step: Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Run a temperature screen (e.g., -20 °C, 0 °C, and room temperature) to find the optimal balance between reaction rate and selectivity.
-
-
Solvent and Additives: The reaction medium can influence catalyst performance.
-
Troubleshooting Step: While the reaction can be run neat in an excess of methanol, some catalytic systems benefit from a non-coordinating solvent. Additionally, additives may be required to activate or stabilize the catalyst.[5] Consult literature specific to your chosen catalyst system.
-
| Condition | Typical Outcome | Optimization Goal |
| Catalyst | NaOH / NaOMe | Racemic mixture, poor regioselectivity |
| Chiral (Co)-Salen Complex | High ee (>95%), high regioselectivity | |
| Temperature | High ( > 50 °C) | Faster rate, lower selectivity |
| Low (0 °C to -20 °C) | Slower rate, higher selectivity | |
| Stoichiometry | Large excess of Methanol | Drives reaction to completion |
Caption: Impact of reaction parameters on propylene oxide ring-opening.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of (R)-(+)-2-Methoxypropionic Acid[1]
This protocol is adapted from established literature procedures.
Materials:
-
(R)-(+)-2-Methoxypropionic acid (1.0 eq)
-
Borane-dimethyl sulfide complex (BMS, ~10 M in DMS, 1.8 eq)
-
Dichloromethane (DCM), anhydrous
-
2 M Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Under an argon atmosphere, dissolve (R)-(+)-2-methoxypropionic acid (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex (1.8 eq) dropwise via the dropping funnel over 30 minutes. Caution: Gas evolution (hydrogen).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Monitor the reaction for the disappearance of the starting material by GC or TLC.
-
Once complete, cool the mixture back to 0 °C and slowly add 2 M NaOH solution dropwise to quench the excess borane reagent until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with DCM (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. Crucially, maintain a water bath temperature of ≤ 30 °C to avoid product loss.
-
The resulting oil is this compound, which can be further purified by distillation if necessary.
Expected Outcome: Yields are often reported as quantitative or >95%, with retention of enantiopurity.[1]
References
- 1. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-methoxypropan-1-ol | C4H10O2 | Reactory [reactory.app]
- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 4. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric synthesis of R207910 - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of (R)-2-Methoxypropan-1-ol
Technical Support Center: Synthesis of (R)-2-Methoxypropan-1-ol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This guide provides in-depth, experience-driven advice, detailed protocols, and mechanistic insights to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the most common synthetic routes to this compound: the asymmetric reduction of 2-methoxyacetone and the ring-opening of (R)-propylene oxide.
Category 1: Asymmetric Reduction of 2-Methoxyacetone
This route is valued for its atom economy but is highly sensitive to catalyst activity and reaction conditions.
A1: Achieving high enantioselectivity is the core challenge of this route. A lower-than-expected ee% typically points to issues with the catalyst system or reaction parameters.
Underlying Causes & Solutions:
-
Catalyst Deactivation or Poisoning: The chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand) is susceptible to poisons.
-
Cause: Trace impurities in the substrate (2-methoxyacetone), solvent (e.g., methanol, isopropanol), or hydrogen gas can coordinate to the metal center, blocking the active site. Common culprits include water, peroxides in the solvent, or sulfur-containing residues.
-
Troubleshooting:
-
Substrate Purity: Ensure your 2-methoxyacetone is freshly distilled and free of acidic impurities or water.
-
Solvent Quality: Use anhydrous, degassed solvents. Peroxides can be particularly detrimental; test for and remove them if necessary.
-
Inert Atmosphere: The entire reaction, including catalyst preparation and transfer, must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
-
-
Incorrect Catalyst-to-Substrate Ratio: An insufficient amount of catalyst can lead to a slower, less selective reaction.
-
Cause: The background, non-catalyzed reduction may become more prominent if the chiral pathway is not efficient enough.
-
Troubleshooting: While keeping the ratio low is economically desirable, try incrementally increasing the catalyst loading (e.g., from S/C 1000 to S/C 500) to see if the ee improves.
-
-
Suboptimal Temperature and Pressure: Asymmetric hydrogenations are highly sensitive to thermal energy.
-
Cause: Higher temperatures can increase molecular motion, leading to less effective stereo-differentiation by the chiral ligand, thereby reducing enantioselectivity.
-
Troubleshooting:
-
Run the reaction at the lower end of the recommended temperature range.
-
Ensure precise temperature control throughout the reaction.
-
Verify that the hydrogen pressure is within the optimal range for your specific catalyst system, as this can influence reaction kinetics and selectivity.
-
-
Troubleshooting Workflow: Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
A2: The formation of propane-1,2-diol points towards a cleavage of the methoxy group (O-demethylation) followed by reduction.
Underlying Causes & Solutions:
-
Lewis Acidic Conditions: The presence of certain metal impurities or acidic species can catalyze the cleavage of the ether bond.
-
Cause: If the catalyst precursor or the reaction vessel contains traces of Lewis acidic metals, they can coordinate to the ether oxygen, facilitating its removal. This is more common in hydrogenolysis reactions.
-
Troubleshooting:
-
Ensure high-purity catalyst precursors.
-
Use glass-lined reactors for process-scale reactions to avoid leaching of metals.
-
Add a non-interfering base or buffer to the reaction if acidic impurities are suspected, but this must be done cautiously as it can inhibit the catalyst.
-
-
-
Contamination in Starting Material: The 2-methoxyacetone starting material may already contain hydroxyacetone as an impurity.
-
Cause: Hydroxyacetone is a common precursor or hydrolysis product of derivatives of 2-methoxyacetone. Its reduction directly yields propane-1,2-diol.
-
Troubleshooting: Analyze the 2-methoxyacetone starting material by GC-MS or NMR to quantify any hydroxyacetone present. If found, purify the starting material by distillation.
-
Data Summary: Impact of Impurities on Product Purity
| Impurity in Starting Material | Resulting Side Product | Typical Analytical Method |
| Hydroxyacetone | Propane-1,2-diol | GC-MS, NMR |
| Water | Can lower catalyst activity/ee% | Karl Fischer Titration |
| Acidic residues | Propane-1,2-diol, other byproducts | pH measurement, Titration |
Category 2: Ring-Opening of (R)-Propylene Oxide
This route offers excellent stereochemical control if the starting material is of high enantiomeric purity. The main challenge is controlling regioselectivity.
A3: The formation of the 1-methoxy-2-ol isomer is a classic problem of regioselectivity in the epoxide ring-opening reaction. The outcome is determined by the balance between SN1 and SN2 pathways, which is influenced by the catalyst and nucleophile.
Underlying Causes & Solutions:
-
Reaction Mechanism Control: The choice of catalyst (acidic vs. basic) dictates which carbon of the epoxide is attacked.
-
Cause:
-
Acidic conditions: The acid catalyst protonates the epoxide oxygen, giving the ring a partial carbocationic character. The nucleophile (methanol) will then preferentially attack the more substituted carbon (C2), leading to the undesired (R)-1-methoxypropan-2-ol (SN1-like pathway).
-
Basic conditions: A strong base (e.g., sodium methoxide) deprotonates methanol to form the potent methoxide nucleophile. This nucleophile attacks the less sterically hindered carbon (C1) in a classic SN2 reaction, yielding the desired this compound.
-
-
Troubleshooting:
-
Employ Basic Conditions: The most reliable way to ensure high selectivity for the primary alcohol is to use a strong base catalyst like sodium methoxide or potassium hydroxide with methanol as the solvent and nucleophile.
-
Avoid All Acidity: Ensure the (R)-propylene oxide and methanol are free from any acidic contaminants.
-
-
Reaction Pathway: Regioisomer Formation
Caption: Competing pathways in the ring-opening of (R)-propylene oxide.
Experimental Protocols
Protocol 1: Chiral GC Analysis for Enantiomeric Excess and Impurity Profiling
This protocol provides a standard method for analyzing the purity and enantiomeric excess of a crude or purified sample of this compound.
Objective: To separate and quantify this compound, its (S)-enantiomer, and common impurities like propane-1,2-diol and 1-methoxypropan-2-ol.
Instrumentation & Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral GC column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™).
-
Helium or Hydrogen as carrier gas.
-
Sample vials, syringes.
-
Anhydrous solvent for dilution (e.g., dichloromethane or methanol).
-
Reference standards for all expected components.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 2 mL GC vial.
-
Add 1 mL of anhydrous dichloromethane to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution.
-
-
GC Instrument Setup (Example Conditions):
-
Column: Chiraldex G-TA (30 m x 0.25 mm x 0.12 µm) or equivalent.
-
Inlet Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 120 °C.
-
Hold: Hold at 120 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Run a blank (solvent only) to identify any system peaks.
-
Inject the prepared sample.
-
Identify the peaks based on the retention times of the pre-injected reference standards. A typical elution order might be: (S)-enantiomer, (R)-enantiomer, followed by other impurities.
-
Integrate the peak areas for all components.
-
-
Calculations:
-
Enantiomeric Excess (ee %): ee % = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Impurity Profile (% Area): % Impurity = (Area_Impurity / Area_Total) * 100
-
Improving enantiomeric excess in (R)-2-Methoxypropan-1-ol synthesis
Welcome to the technical support center for the synthesis of (R)-2-Methoxypropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving enantiomeric excess and troubleshooting common experimental challenges. Our focus is on the enantioselective ring-opening of racemic propylene oxide with methanol, a key transformation for accessing this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing enantiomerically enriched this compound from racemic propylene oxide?
A1: The most effective and widely adopted strategy is the Kinetic Resolution of racemic propylene oxide using a chiral catalyst. In this process, a chiral catalyst selectively promotes the reaction of one enantiomer of the epoxide with a nucleophile (in this case, methanol) at a much faster rate than the other. For the synthesis of this compound, a catalyst is chosen that preferentially reacts with (S)-propylene oxide, leaving the unreacted (R)-propylene oxide to be converted to the desired product in a subsequent step or, more commonly, the (S)-propylene oxide is converted into (S)-2-methoxypropan-1-ol, which is then separated from the desired (R)-product formed from the slower reacting (R)-propylene oxide. A highly successful method for this is the Jacobsen Hydrolytic Kinetic Resolution (HKR), which can be adapted for alcoholysis.[1][2][3]
Q2: Which catalysts are recommended for this kinetic resolution?
A2: Chiral metal-salen complexes are the catalysts of choice, with cobalt(III)-salen complexes, often referred to as Jacobsen's catalysts, being particularly effective for the kinetic resolution of terminal epoxides.[2][3] These catalysts operate through a cooperative, bimetallic mechanism where two catalyst molecules work in concert to activate both the epoxide and the nucleophile (methanol).[4][5][6] The specific enantiomer of the catalyst (e.g., (R,R)- or (S,S)-salen ligand) determines which enantiomer of the propylene oxide reacts faster.
Q3: What is the expected byproduct in this reaction, and how does it form?
A3: The primary byproduct is the regioisomer, (R)-1-methoxy-2-propanol. The reaction of methanol with propylene oxide can occur at either of the two epoxide carbons. Under neutral or basic conditions, which are typical for salen-catalyzed reactions, the nucleophilic attack of methanol preferentially occurs at the less sterically hindered carbon (C1) of propylene oxide, leading to the desired 2-methoxypropan-1-ol.[4][7] However, if the reaction conditions have any acidity, a mechanism with more SN1 character can lead to attack at the more substituted carbon (C2), forming the undesired 1-methoxy-2-propanol.[4][8]
Q4: How is the enantiomeric excess (e.e.) of the product determined?
A4: The enantiomeric excess of 2-methoxypropan-1-ol is typically determined using chiral chromatography. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most common techniques.[9][10] These methods use a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.
Q5: Is propylene oxide a hazardous substance?
A5: Yes, propylene oxide is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood. It is an extremely flammable liquid and a suspected carcinogen.[11][12][13] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and specialized gloves (e.g., polyvinyl alcohol (PVA) or butyl gloves), must be worn at all times.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis. The troubleshooting process is outlined in the workflow diagram below.
Caption: A logical workflow for troubleshooting common issues.
Issue 1: Low Enantiomeric Excess (e.e.)
You've completed the reaction, and your chiral GC/HPLC analysis shows poor enantiomeric excess. This is one of the most common challenges and can often be rectified by carefully examining your experimental setup and conditions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure or Inactive Catalyst | Verify the purity of the salen ligand and cobalt source. Check for proper catalyst activation (color change from orange Co(II) to brown Co(III) when exposed to air and acetic acid). | Recrystallize the salen ligand if necessary. Ensure the Co(II) complex is fully oxidized to the active Co(III) state before adding propylene oxide. Using oligomeric (salen)Co catalysts can also enhance stability and reactivity.[4] |
| Presence of Moisture | Methanol and other reagents should be anhydrous. Glassware must be thoroughly dried. | Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). |
| Suboptimal Reaction Temperature | Review your temperature logs. Were there significant fluctuations? | Asymmetric reactions are highly sensitive to temperature.[10] Lowering the temperature (e.g., from room temperature to 0 °C) often increases enantioselectivity by maximizing the energy difference between the diastereomeric transition states. Use a stable cooling bath. |
| Incorrect Catalyst Loading | The catalyst loading is critical. Too little may result in a slow, non-selective background reaction, while too much is wasteful. | The optimal loading is typically between 0.2 and 2.0 mol% relative to the racemic epoxide. If you suspect a non-selective background reaction is competing, try a slightly higher catalyst loading. |
| Inappropriate Solvent | While this reaction is often run solvent-free, the choice of solvent can influence stereoselectivity if one is used.[14] | If using a solvent, non-coordinating solvents like THF or toluene are generally preferred. Ensure the solvent does not contain impurities that could interfere with the catalyst. |
Issue 2: Low Yield or Incomplete Reaction
Your analysis shows a large amount of unreacted propylene oxide, even after the expected reaction time has passed.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation | Catalyst deactivation has been linked to the nucleophilicity of the counterion on the Co(III) center.[2] A color change back to orange could indicate reduction to inactive Co(II). | If recycling the catalyst, ensure proper re-oxidation. Consider using a catalyst with a less nucleophilic counterion (e.g., tosylate instead of acetate) which may show greater stability.[2][15] |
| Insufficient Catalyst | Review your calculations for catalyst loading. | Ensure the correct amount of catalyst was added. For sterically hindered or less reactive epoxides, a higher loading (up to 2 mol%) may be necessary. |
| Reaction Temperature is Too Low | While lower temperatures favor e.e., they also decrease the reaction rate. | If the reaction is stalling, a modest increase in temperature may be required. Find the optimal balance between rate and enantioselectivity. |
| Poor Mass Transfer / Stirring | In solvent-free or highly concentrated reactions, efficient mixing is crucial. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture. |
Issue 3: High Levels of Regioisomer Byproduct ((R)-1-methoxy-2-propanol)
Your GC or NMR analysis indicates a significant peak corresponding to the undesired regioisomer.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Acidic Impurities | Check the pH of your methanol. Glassware may have residual acidic cleaning agents. | Use high-purity, neutral methanol. Rinse glassware with a mild base (e.g., dilute NH₄OH solution) followed by distilled water and oven-drying before use. |
| Incorrect Reaction Mechanism Dominating | Acidic conditions protonate the epoxide oxygen, favoring nucleophilic attack at the more substituted carbon (SN1-like).[4][8] | The salen-catalyzed reaction should proceed via a base-catalyzed or neutral mechanism (SN2-like), favoring attack at the less substituted carbon.[7] Rigorously exclude any sources of acid. |
| High Reaction Temperature | Higher temperatures can sometimes lower the regioselectivity of the reaction. | Perform the reaction at a lower, more controlled temperature (e.g., 0-4 °C).[15] |
Experimental Protocols & Methodologies
Protocol 1: Catalyst Activation ((salen)Co(III)OAc)
This protocol describes the in-situ activation of the chiral Co(III)-salen catalyst from its more stable Co(II) precursor.
Caption: Workflow for the activation of the (salen)Co(II) precatalyst.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chiral (salen)Co(II) complex (e.g., 1.0 mol% relative to racemic propylene oxide).
-
Add a minimal amount of a non-coordinating solvent like THF or, for solvent-free conditions, add the racemic propylene oxide directly.
-
Add glacial acetic acid (2.0 equivalents relative to the Co(II) complex).
-
Stir the resulting mixture while open to the air for 30-60 minutes. During this time, the color will change from orange/red (Co(II)) to a deep brown (Co(III)), indicating successful oxidation and activation. The catalyst is now ready for use.
Protocol 2: Kinetic Resolution of Racemic Propylene Oxide with Methanol
Objective: To synthesize this compound with high enantiomeric excess. This protocol assumes the use of an (S,S)-salen ligand, which preferentially catalyzes the reaction of (R)-propylene oxide with methanol.
Materials:
-
Activated (S,S)-(salen)Co(III)OAc catalyst (from Protocol 1)
-
Racemic Propylene Oxide
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether or MTBE for extraction
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
To the flask containing the activated (S,S)-(salen)Co(III)OAc catalyst and racemic propylene oxide (1.0 equiv), cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (0.5-0.6 equivalents) dropwise. The reaction can be mildly exothermic.[9]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by chiral GC to determine the conversion and the e.e. of the product. The reaction is typically stopped at ~50-60% conversion to achieve high e.e. for both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, dilute the reaction mixture with diethyl ether. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
-
Purification: The resulting crude mixture contains this compound, unreacted (S)-propylene oxide, and the catalyst. This mixture can be purified by fractional distillation or flash column chromatography to isolate the desired alcohol.
-
Analysis: Determine the final yield and confirm the enantiomeric excess of the purified this compound using chiral GC or HPLC.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In Chapter 13, we learned that epoxide opening can give different... | Study Prep in Pearson+ [pearson.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. sibran.ru [sibran.ru]
- 13. agilent.com [agilent.com]
- 14. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Stability and storage conditions for (R)-2-Methoxypropan-1-ol
Welcome to the technical support guide for (R)-2-Methoxypropan-1-ol (CAS: 6131-59-5). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on the stability, storage, and troubleshooting of this versatile chiral building block. This guide moves beyond simple instructions to explain the chemical principles governing its stability, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the chemical and enantiomeric purity of this compound. As a member of the propylene glycol ether family, it is susceptible to degradation if not stored correctly.[1] The primary concerns are peroxide formation upon exposure to air and absorption of atmospheric moisture.
For optimal stability, adhere to the following conditions.[2][3]
| Parameter | Recommendation | Rationale & In-Depth Explanation |
| Temperature | Store in a cool place (e.g., 2-8°C).[4] | Lower temperatures slow the rate of autoxidation, the chemical process responsible for peroxide formation.[3] It also minimizes evaporation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | This compound is a peroxide-former.[1] The presence of oxygen is required for the formation of explosive hydroperoxides and peroxides.[5] Purging the container headspace displaces oxygen, significantly inhibiting this degradation pathway. |
| Light | Store in an amber or opaque container, away from light. | UV light can catalyze the formation of free radicals, initiating the autoxidation chain reaction that leads to peroxide formation.[3] |
| Container | Use a tightly sealed, properly labeled container. | A tight seal prevents the ingress of atmospheric oxygen and moisture.[2] The compound is hygroscopic and will absorb water, which can interfere with moisture-sensitive reactions. |
| Labeling | Date containers upon receipt and upon opening. | This is crucial for tracking the age of the chemical and scheduling peroxide testing, as the risk of peroxide formation increases over time after the container is opened.[3] |
Q2: I've heard this compound can form peroxides. How serious is this, and how do I test for them?
The formation of peroxides is the most significant chemical hazard associated with aged this compound. Like other ethers and secondary alcohols, it reacts with atmospheric oxygen in a free-radical process to form hydroperoxides and peroxides, which can be shock-sensitive and explosive upon concentration (e.g., during distillation).[1][5]
Visual Inspection (Critical First Step): Before handling any aged container, DO NOT MOVE OR OPEN IT . First, visually inspect it for signs of advanced peroxide formation.[3][6] Look for:
-
Crystals or solid precipitates within the liquid.
-
A viscous oily layer.
-
Wisp-like structures suspended in the solution.
-
Crystalline deposits around the cap or threads of the bottle.
If any of these signs are present, consider the container extremely dangerous . Do not attempt to open it. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[6]
Experimental Protocol: Peroxide Testing
If the liquid appears clear and free of solids, you may proceed with testing. It is recommended to test opened containers every 6 months.[7] Never distill or concentrate the solvent without first testing for peroxides.[8]
Method 1: Commercial Peroxide Test Strips This is the simplest and most common method for semi-quantitative analysis.
-
Obtain test strips suitable for organic solvents (e.g., Quantofix® Peroxide test sticks).[8]
-
Dip the test strip's reaction zone into the this compound sample for 1 second.
-
Allow the solvent to evaporate from the strip (gently wave it for a few seconds).
-
Moisten the reaction zone with a single drop of distilled water.
-
After 15 seconds, compare the color of the reaction zone to the color scale provided with the strips.[9]
-
Action Level: If the peroxide concentration is at or above 30 ppm, the material may pose a hazard. If it exceeds 100 ppm, it should be decontaminated or disposed of according to your institution's guidelines.[2][10]
Method 2: Potassium Iodide (KI) Test This wet chemical test is highly sensitive and provides a qualitative indication of peroxides.[2]
-
In a clean test tube, add 1 mL of the this compound sample.
-
Prepare a fresh test solution by dissolving ~100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
Add the KI/acetic acid solution to the sample and mix.
-
Interpretation:
Q3: What materials should I use for storage containers and handling?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these materials can lead to vigorous reactions or accelerated degradation.
-
Recommended Materials: Borosilicate glass (amber) and stainless steel are suitable for storage and handling.
-
Materials to Avoid: Avoid natural rubber, butyl rubber, neoprene, and certain plastics, as this solvent can cause them to swell or degrade. Also avoid contact with aluminum and copper.
Q4: Can this compound lose its enantiomeric purity (racemize) during storage?
The chiral center in this compound is a carbon atom that is not prone to epimerization under standard storage conditions. The C-O and C-C bonds connected to the stereocenter are stable, and there is no readily available chemical pathway for racemization (like keto-enol tautomerism). Therefore, if stored properly to prevent chemical degradation, the enantiomeric purity of the material is expected to be highly stable over time. The primary concern remains chemical decomposition, not racemization.
Section 2: Troubleshooting Experimental Issues
This section provides guidance for situations where this compound is a suspected cause of experimental failure.
Q5: My reaction is giving low yields, inconsistent results, or unexpected side products. Could my this compound be the problem?
Yes, degraded this compound can be a significant source of experimental problems, especially in sensitive reactions like organometallic catalysis or polymerizations. The two most likely culprits are peroxide and water contamination.
Troubleshooting Workflow:
Causality Explained:
-
Why Peroxides Cause Problems: Peroxides are oxidizing agents and can decompose to form highly reactive free radicals, especially when heated. These radicals can initiate unwanted side reactions, consume sensitive reagents (like phosphines or organometallics), or lead to unpredictable polymerization events.[11]
-
Why Water Causes Problems: As a protic substance, water will readily quench strong bases (e.g., organolithiums, Grignard reagents) and can hydrolyze sensitive functional groups. In catalysis, it can deactivate catalysts by coordinating to the metal center or hydrolyzing ligands.
Q6: I've observed a slight yellowing of my this compound over time. Is it still usable?
A change from colorless to pale yellow can be an early indicator of degradation. While it doesn't automatically mean the material is hazardous, it strongly suggests that autoxidation or other decomposition processes have occurred.
Logical Decision Process:
Expert Rationale: The formation of aldehydes or other conjugated systems through oxidation can often lead to coloration. Even if peroxide levels are currently low, the yellow tint indicates that the inhibitor (if any was present) is depleted and the solvent is actively degrading. Using such a solvent in a sensitive, multi-step synthesis is a significant risk and is not recommended.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. 116422-39-0|(S)-2-Methoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. radiantinnovations.in [radiantinnovations.in]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: (R)-2-Methoxypropan-1-ol Waste Management
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the safe handling and compliant disposal of (R)-2-Methoxypropan-1-ol waste. As a chemical intermediate with unique solubility properties, this compound is valuable in many research and development applications.[1] However, its hazardous characteristics necessitate a robust waste management protocol to ensure personnel safety and environmental protection.[2][3] This guide provides a practical, question-and-answer framework to address common challenges and outlines the scientific rationale behind each procedural step.
Frequently Asked Questions (FAQs): Safe Handling & Waste Collection
This section addresses the immediate concerns of researchers at the point of waste generation. Proper handling from the first step is critical to prevent accidental exposure and ensure the waste stream is correctly characterized.
Q1: What are the primary hazards of this compound that I should be aware of when handling its waste?
A1: this compound is classified as a hazardous substance with multiple risk factors.[3][4] Primarily, it is a Flammable Liquid and Vapor (Category 3) , meaning it can ignite under ambient conditions.[2][5] It also causes serious eye damage and skin irritation .[6] Furthermore, it may cause respiratory irritation if vapors are inhaled and is classified as a substance that may damage an unborn child (Reproductive Toxicity Category 1B) .[2][3][6] Understanding these hazards is the foundation for our safety protocols; they dictate the personal protective equipment (PPE) we use and the storage conditions we maintain.
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this waste?
A2: Given the identified hazards, the following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7] This is non-negotiable due to the risk of serious, potentially irreversible eye damage.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, tested according to EN 374) and a lab coat or impervious clothing.[2][6] This prevents skin contact, which can cause irritation.
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[7][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[7]
Q3: How should I collect this compound waste during my experiment?
A3: Waste should be collected at the point of generation in a designated, properly labeled waste container. Never use beakers or flasks that could be mistaken for an active experiment. The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) and must have a secure, tightly closing lid to prevent the escape of flammable vapors.[2][10]
FAQs: Waste Storage & Segregation
Proper storage is crucial for preventing fires, reactive incidents, and regulatory non-compliance.
Q4: How must I label my this compound waste container?
A4: Under the Resource Conservation and Recovery Act (RCRA), hazardous waste containers must be clearly labeled.[11] Your label should include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards (e.g., Flammable, Irritant, Health Hazard). GHS pictograms are highly recommended.
-
The date on which waste was first added to the container (the "accumulation start date").
Q5: Where can I store my waste container before it's moved to the central accumulation area?
A5: The container should be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation. This area must be under the control of the operator. The container must be kept closed except when adding waste.[5][10] Crucially, store it in a cool, well-ventilated location away from heat, sparks, open flames, and other ignition sources.[5] It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Q6: Can I mix this compound waste with other solvent wastes?
A6: This requires careful consideration of chemical compatibility.[12] this compound is incompatible with strong oxidizing agents, strong acids, and strong bases .[8] Mixing with these can cause vigorous, exothermic reactions. It is safest to maintain a dedicated waste stream for this compound. If you must mix it with other compatible alcohol or ether wastes, you must ensure a comprehensive chemical compatibility check is performed and the waste container label is updated to reflect all components.
FAQs: Disposal Procedures
Final disposal must be handled by professionals in accordance with federal, state, and local regulations.
Q7: What is the correct final disposal method for this chemical waste?
A7: this compound waste must be disposed of as hazardous waste.[6] It cannot be diluted and poured down the drain.[7][13] The material should be transferred to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing.[7] Your institution's Environmental Health & Safety (EHS) office will manage the collection from your lab and arrange for disposal by a certified hazardous waste contractor.[13]
Q8: Can I ever dispose of this compound waste down the sewer?
A8: No. Unambiguously, this is a violation of environmental regulations.[6][7] Discharging flammable and toxic organic solvents into the sewer system can create explosive atmospheres in the pipes, disrupt the biological processes at wastewater treatment plants, and contaminate public waterways.[13]
Troubleshooting Guide
Issue: I've accidentally spilled a small amount of this compound waste on the bench.
-
Solution:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (goggles, gloves, lab coat).
-
Contain the spill by covering it with a non-combustible, inert absorbent material like sand, vermiculite, or diatomaceous earth.[9] Do not use paper towels initially as this can increase the rate of evaporation.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[9]
-
Clean the area with soap and water.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
-
Issue: I'm not sure if my waste mixture containing this compound is considered hazardous.
-
Solution: As the generator of the waste, it is your responsibility to make this determination.[11][14] The EPA's "less than 24% alcohol" exemption generally does not apply here because it is intended for aqueous solutions, and this chemical is often used in non-aqueous systems or at high concentrations.[15] Given the multiple hazard classifications of the pure substance, any mixture should be treated as hazardous waste unless you have definitive data (e.g., flashpoint testing) proving otherwise. When in doubt, always manage the waste as hazardous.[13] Consult your EHS office for guidance.
Issue: The waste container is located near a piece of equipment that generates heat.
-
Solution: Immediately move the waste container. Storing a flammable liquid near a heat or ignition source is a significant fire hazard.[10] Vapors can travel to the source and flash back.[5][9] The designated storage location must be cool and away from all potential ignition sources.
Data & Diagrams
Summary of Chemical Properties & Hazards
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀O₂ | [4][16] |
| Molecular Weight | 90.12 g/mol | [3][4] |
| Appearance | Colorless Liquid | [1][16] |
| Flash Point | ~41 °C (105.8 °F) | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H360D: May damage the unborn child. | [2][3] |
Diagrams
Caption: Standard workflow for this compound hazardous waste.
Caption: Decision tree for responding to a chemical spill.
References
- 1. 2-Methoxypropan-1-Ol [chemball.com]
- 2. carlroth.com [carlroth.com]
- 3. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. echemi.com [echemi.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Mobile [my.chemius.net]
- 10. go.lupinsys.com [go.lupinsys.com]
- 11. Hazardous Waste Manual [ehs.cornell.edu]
- 12. graco.com [graco.com]
- 13. laballey.com [laballey.com]
- 14. Hazardous Waste [epa.ohio.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Work-up Procedures for Reactions with (R)-2-Methoxypropan-1-ol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (R)-2-Methoxypropan-1-ol. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the challenges associated with the work-up of reactions involving this polar, water-miscible chiral building block. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and efficiency of your synthetic workflows.
I. Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a valuable chiral solvent and synthetic intermediate. However, its physical properties, particularly its miscibility with both aqueous and organic solvents, can complicate standard work-up procedures. A thorough understanding of these properties is the first step in designing an effective purification strategy.
| Property | Value | Implication for Work-up |
| Molecular Weight | 90.12 g/mol [1][2] | Relatively low, suggesting some volatility. |
| Boiling Point | ~130 °C[1][3] | Removable by rotary evaporation, but may require high vacuum and moderate heat. |
| Solubility in Water | Miscible[3] | Will not partition cleanly into an organic layer during a standard aqueous extraction. |
| Density | ~0.938 g/cm³ at 20 °C[3] | Slightly less dense than water. |
| Chemical Stability | Stable under normal conditions. Incompatible with strong acids, strong bases, and strong oxidizing agents.[4] | Generally stable to mildly acidic or basic aqueous washes. |
II. Troubleshooting Guide: Common Work-up Issues and Solutions
This section addresses specific problems that may arise during the work-up of reactions containing this compound.
Question 1: After adding water and an organic solvent (e.g., ethyl acetate, dichloromethane), I don't see two distinct layers. How do I proceed with the extraction?
Answer: This is a common issue due to the high water miscibility of this compound, which acts as a co-solvent and prevents phase separation.
Immediate Action:
-
Increase the Polarity Difference: The most effective strategy is to "salt out" the organic components. Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the mixture.[5][6] This increases the ionic strength and polarity of the aqueous phase, forcing the less polar organic compounds, including your product and the extraction solvent, to form a separate layer.[7] You may need to add a significant amount of salt.
Step-by-Step Protocol for Salting-Out Extraction:
-
To your single-phase mixture, add solid sodium chloride in portions, shaking vigorously after each addition, until you observe the formation of two distinct layers.
-
If the volume of the aqueous layer is large, it is more practical to add a saturated brine solution.
-
Separate the organic layer.
-
Extract the aqueous layer 2-3 more times with your organic solvent. The repeated extractions are necessary because your product may have some solubility in the aqueous phase.
-
Combine the organic layers, wash with brine to further remove residual water, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8]
Question 2: I'm losing my polar product during the aqueous work-up. How can I isolate my water-soluble compound while removing the this compound?
Answer: This is a classic challenge when both the desired product and the solvent are polar. The key is to avoid or minimize the use of aqueous washes.
Strategy 1: Pre-removal of this compound
If your product is not volatile and is stable to moderate heat, the most straightforward approach is to remove the this compound before the aqueous work-up.
Experimental Protocol:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator. A high vacuum and a water bath temperature of 40-50 °C may be required to effectively remove the this compound due to its relatively high boiling point.[8][9]
-
Once the bulk of the this compound is removed, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Proceed with a standard aqueous work-up to remove any remaining salts or water-soluble impurities. With the majority of the co-solvent gone, you should achieve good phase separation.
Strategy 2: Continuous Liquid-Liquid Extraction
If your product is sensitive to heat or is volatile, a continuous liquid-liquid extraction can be an effective, albeit more complex, method. This technique continuously passes the organic extraction solvent through the aqueous phase containing your product, gradually extracting it without the need for large volumes of solvent or heat.
Question 3: I've performed an extractive work-up, but my crude product is still contaminated with this compound. How can I remove the residual amount?
Answer: It's common for trace amounts of this compound to remain after extraction. The next step is purification, typically by silica gel chromatography.
Chromatographic Behavior and Purification:
This compound is a polar molecule and will have a relatively low Rf value on silica gel.
-
Elution Profile: It will typically elute with polar solvent systems. In a standard ethyl acetate/hexanes gradient, it will come off at higher ethyl acetate concentrations.
-
Co-elution: If your product has a similar polarity, co-elution can be a problem.
-
Purification Strategy:
-
Choose a Less Polar Eluent System: Start with a less polar solvent system than you might normally use for your compound class. This will keep the this compound at or near the baseline while allowing your less polar product to elute.
-
Flush the Column: After your product has eluted, you can flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to remove the this compound.
-
Consider a Different Stationary Phase: If co-elution is a persistent issue, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.[10]
-
Question 4: My reaction mixture has formed a stable emulsion during the work-up. How can I break it?
Answer: Emulsions are common when working with solvents like this compound that can bridge the interface between aqueous and organic phases.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions will break on their own.
-
Salting Out: As with poor phase separation, adding a saturated brine solution can help to break the emulsion by increasing the polarity of the aqueous phase.[6]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. Vigorous shaking can sometimes worsen an emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can sometimes disrupt the small droplets that form the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
III. Frequently Asked Questions (FAQs)
Q1: Is this compound stable to common quenching agents like saturated sodium bicarbonate or ammonium chloride?
A1: Yes, this compound, as a glycol ether, is generally stable to mild acidic and basic aqueous solutions.[11] It will not be significantly deprotonated by sodium bicarbonate (pKa of the alcohol is ~15, while carbonic acid's first pKa is ~6.4).[12] Therefore, you can use standard quenching procedures without concern for the decomposition of the solvent.
Q2: Can I use a Dean-Stark trap to remove this compound azeotropically?
A2: While azeotropic distillation can be used to remove water from 2-methoxypropan-1-ol, it is not a common laboratory method for removing the solvent itself from a reaction mixture.[3] This is more suited to industrial-scale processes. For laboratory scale, rotary evaporation is the more practical choice.
Q3: What are the primary safety concerns when working up reactions with this compound?
A3: this compound is a flammable liquid and can cause serious eye damage and respiratory irritation. There is also evidence that it may damage an unborn child.[13] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
Q4: How can I monitor the removal of this compound from my product?
A4: The most effective way to monitor its removal is by ¹H NMR spectroscopy. The methoxy group gives a characteristic singlet at ~3.4 ppm, and the other protons will have distinct signals. Gas chromatography (GC) can also be used for quantitative analysis of the residual solvent.
IV. Workflow Diagrams
Work-up Decision Tree for Reactions with this compound
Caption: Decision tree for selecting a work-up strategy.
V. References
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available from: --INVALID-LINK--
-
University of Rochester. Remove Sticky Reagents. Department of Chemistry. Available from: --INVALID-LINK--
-
University of York. Theory of Aqueous Workup. Chemistry Teaching Labs. Available from: --INVALID-LINK--
-
ResearchGate. Will Sodium bicarbonate deprotonate ethylene glycol? Available from: --INVALID-LINK--
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available from: --INVALID-LINK--
-
Google Patents. US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions. Available from: --INVALID-LINK--
-
Is life worth living? Useful experimental method for removing solvent #memo #organic_synthesis. Available from: --INVALID-LINK--
-
HPC Standards. 2-Methoxy-1-propanol Safety Data Sheet. Available from: --INVALID-LINK--
-
PubChem. 2-Methoxy-1-propanol. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available from: --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
ChemicalBook. (R)-(-)-2-Methoxypropanol synthesis. Available from: --INVALID-LINK--
-
ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available from: --INVALID-LINK--
-
YouTube. Workup. UT FRI Bioactive Molecules. Available from: --INVALID-LINK--
-
Column chromatography. Available from: --INVALID-LINK--
-
ResearchGate. How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? Available from: --INVALID-LINK--
-
ResearchGate. Replacing Polar Aprotic Solvents with Water in Organic Synthesis. Available from: --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methoxypropan-1-ol. Available from: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (APAC). 2-Methoxypropan-1-ol. Available from: --INVALID-LINK--
-
Dow. Glycol Ethers Properties & Examples, Organic Solvents. Available from: --INVALID-LINK--
-
LCGC International. Enhancing Extractions by Salting Out. Available from: --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
ResearchGate. salting out. Available from: --INVALID-LINK--
-
PubChem. 2-Methoxy-1-propanol, (2S)-. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
precisionFDA. 2-METHOXY-1-PROPANOL. Available from: --INVALID-LINK--
-
Tokyo Chemical Industry UK Ltd. 2-Methoxypropan-1-ol. Available from: --INVALID-LINK--
-
Benchchem. 2-Methoxypropan-1-ol. Available from: --INVALID-LINK--
-
PubChem. 2-Methoxy-1-propanol. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Publisso. 2‐Methoxypropanol‐1. Available from: --INVALID-LINK--
-
Echemi. 2-Methoxy-1-propanol. Available from: --INVALID-LINK--
-
Remote C(sp3)-H Activation: Palladium-Catalyzed Intermolecular Arylation and Alkynylation with Organolithiums and Terminal Alkynes. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Available from: --INVALID-LINK--
-
Quora. How does ethylene glycol react with sodium hydroxide? Available from: --INVALID-LINK--
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: --INVALID-LINK--
-
ResearchGate. Separation of isopropanol from aqueous solution by salting‐out extraction. Available from: --INVALID-LINK--
-
University of Rochester. Chromatography: The Solid Phase. Department of Chemistry. Available from: --INVALID-LINK--
-
FULIR. Separating 2-Propanol and Water: A Comparative Study of Extractive Distillation, Salting-Out, and Extraction. Available from: --INVALID-LINK--
-
2-Methoxypropan-1-ol. Documentation of proposed values of occupational exposure limits (OELs). Available from: --INVALID-LINK--
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: --INVALID-LINK--
-
YouTube. Extraction Demos; Which phase is which? & The "Salting Out" Effect. CSUN Chemistry. Available from: --INVALID-LINK--
-
ResearchGate. What is the most polar solvent usable in silica gel chromatography? Available from: --INVALID-LINK--
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Available from: --INVALID-LINK--
-
NIST WebBook. 2-Propanol, 1-methoxy-. Available from: --INVALID-LINK--
References
- 1. achievechem.com [achievechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. series.publisso.de [series.publisso.de]
- 14. 2-Methoxypropan-1-ol | 1589-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
Chiral purity analysis of (R)-2-Methoxypropan-1-ol by HPLC or GC
An Objective Guide to the Chiral Purity Analysis of (R)-2-Methoxypropan-1-ol: A Comparison of HPLC and GC Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. This compound is a key intermediate where enantiomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Regulatory bodies mandate rigorous control over the stereoisomeric composition of drugs, making the choice of analytical methodology a critical decision point in both research and quality control settings.[1][2]
This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral purity analysis of this compound. We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical needs.
The Principle of Chiral Recognition
The separation of enantiomers, which possess identical physical properties in an achiral environment, relies on the principle of "chiral recognition."[3] This is achieved by using a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[3][4] The differing stability and energy of these complexes result in different retention times, enabling their separation and quantification. While indirect methods involving derivatization to form stable diastereomers exist, this guide focuses on the more prevalent direct approach using CSPs.[2][5]
Method 1: Gas Chromatography (GC) - The High-Resolution Approach for Volatiles
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[6] For small, polar molecules like 2-methoxypropan-1-ol, direct analysis on a chiral column can be challenging, often resulting in poor peak shapes due to strong interactions with the stationary phase. To overcome this, derivatization is a key strategy.
Causality Behind Derivatization: The primary hydroxyl group in 2-methoxypropan-1-ol is polar and capable of hydrogen bonding, which can lead to peak tailing and reduced interaction with the chiral selector. By converting the alcohol into a less polar and more volatile ester (e.g., an acetate), we enhance its chromatographic behavior and improve the potential for chiral recognition by the CSP.[1][7][8] This acylation step is a simple, robust reaction that makes the analyte ideally suited for GC analysis.[1]
Experimental Protocol: GC with Derivatization
Part A: Sample Preparation (Derivatization via Acylation)
This protocol is based on a standard procedure for the acylation of chiral alcohols.[1]
-
Reaction Setup: In a 2 mL screw-cap vial, combine 2 mmol of the 2-methoxypropan-1-ol sample with 3 mmol of acetic acid.
-
Catalyst Addition: Add 0.06 mmol of iodine as a catalyst.
-
Reaction: Tightly cap the vial and stir the mixture at 100°C for approximately 4-8 hours. The reaction progress can be monitored by taking small aliquots.
-
Workup: After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.
-
Filtration: Filter the solution through a small plug of anhydrous sodium sulfate to remove any residual water and catalyst. The sample is now ready for injection.
Part B: Instrumental Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or similar, with FID | Standard, robust configuration for this analysis. |
| Column | CP Chirasil-DEX CB (or similar modified β-cyclodextrin phase), 25 m x 0.25 mm, 0.25 µm | Cyclodextrin-based CSPs are highly effective for separating a wide range of enantiomers, including acylated alcohols.[1][9][10] |
| Carrier Gas | Hydrogen or Helium | Hydrogen often provides faster analysis and higher efficiency.[1] |
| Inlet Temp. | 230°C | Ensures rapid and complete volatilization of the derivatized analyte. |
| Detector Temp. | 250°C (FID) | Prevents condensation and ensures a stable detector signal. |
| Oven Program | 60°C (hold 1 min), ramp at 5°C/min to 150°C | A temperature gradient is crucial to ensure good separation while eluting the peaks in a reasonable time. |
| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks. |
Workflow for GC Analysis
Method 2: High-Performance Liquid Chromatography (HPLC) - The Versatile Direct Approach
HPLC is an exceptionally versatile technique, capable of analyzing a broad spectrum of compounds, including those that are non-volatile or thermally sensitive.[11] For the chiral analysis of alcohols, modern polysaccharide-based CSPs often allow for direct separation without the need for derivatization, simplifying the workflow significantly.[12]
Causality Behind Direct Separation: Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated on a silica support, possess complex three-dimensional structures with chiral grooves.[4][13] Enantiomers of an analyte like 2-methoxypropan-1-ol can interact with these grooves through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in how the (R) and (S) enantiomers fit into this chiral environment lead to different interaction strengths and, consequently, different retention times.
Experimental Protocol: Direct HPLC
Part A: Sample Preparation
-
Solvent Preparation: Prepare the mobile phase (e.g., n-Hexane / 2-Propanol, 95:5 v/v).
-
Sample Dilution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates before injection.
Part B: Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar, with UV/DAD | A standard HPLC system is sufficient for this analysis. |
| Column | Lux® Cellulose-1 or Chiralcel® OD-H (or similar cellulose-based CSP), 250 x 4.6 mm, 5 µm | Polysaccharide CSPs are renowned for their broad applicability in separating chiral compounds, including simple alcohols.[2][13] |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) | A typical normal-phase system. The ratio can be adjusted to optimize resolution and analysis time.[12][14] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore, requiring detection at a low UV wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Workflow for HPLC Analysis
Head-to-Head Comparison: GC vs. HPLC
The choice between GC and HPLC is not merely about technical capability but also about aligning the method with laboratory objectives, sample throughput requirements, and economic considerations.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomeric derivatives in a gaseous mobile phase.[3] | Separation of enantiomers in a liquid mobile phase based on differential interaction with the CSP.[4] |
| Sample Prep. | Requires derivatization to increase volatility and improve chromatography.[1][8] | Direct analysis is typically possible; simple dilution is sufficient.[12] |
| Versatility | Best for volatile and thermally stable compounds.[6] | Highly versatile; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[11] |
| Resolution | Capillary columns offer very high efficiency (theoretical plates), often resulting in sharper peaks and higher resolution .[11][15] | Excellent resolution, though peaks may be broader than in capillary GC. |
| Analysis Time | Generally faster , with typical run times of 10-20 minutes.[16][17] | Typically longer, with run times often between 15-40 minutes. |
| Cost & Sustainability | Lower operational cost (gases are cheaper than solvents). Less solvent waste , making it a "greener" option.[16][17] | Higher operational cost due to the consumption of expensive, high-purity solvents. Generates significant liquid waste. |
| Typical Analytes | Small alcohols, esters, essential oils, volatile impurities.[6] | Pharmaceuticals, amino acids, larger molecules, non-volatile compounds.[6] |
Conclusion and Recommendations
Both HPLC and GC are robust and reliable techniques for determining the chiral purity of this compound. The optimal choice is contingent upon the specific context of the analysis.
-
Gas Chromatography (GC) stands out for its high resolution, speed, and lower operating costs. For a dedicated Quality Control (QC) laboratory focused on high-throughput analysis of this specific compound, developing and validating a GC method is an excellent strategy. The initial effort to establish the derivatization protocol is offset by faster run times and reduced solvent expenditure over the long term.
-
High-Performance Liquid Chromatography (HPLC) offers unparalleled versatility and simplicity in sample preparation. For Research and Development (R&D) labs, where a wide variety of chiral molecules are analyzed, or for labs where rapid method development is prioritized, HPLC is the superior choice. Its ability to perform direct analysis without derivatization streamlines the workflow and avoids potential complications from an additional chemical reaction step.
Ultimately, cross-validation of results between the two methods, where feasible, provides the highest degree of confidence in the analytical data, a critical consideration in the highly regulated pharmaceutical industry.[6]
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 14. mdpi.com [mdpi.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. blog.brewerscience.com [blog.brewerscience.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-2-Methoxypropan-1-ol
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its function and safety. For a chiral building block like (R)-2-Methoxypropan-1-ol, the ability to accurately and reliably determine its enantiomeric excess (ee) is a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in both fundamental principles and practical, field-proven insights. We will dissect the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering not just protocols, but a rationale for their application.
The Imperative of Enantiomeric Purity
This compound, a seemingly simple chiral alcohol, serves as a versatile synthon in the creation of more complex molecules. The "handedness" of this precursor dictates the stereochemistry of the final product. In drug development, enantiomers can have drastically different pharmacological and toxicological profiles. One enantiomer might be a potent therapeutic, while the other could be inactive or, in the worst case, harmful. Therefore, ensuring the high enantiomeric purity of starting materials like this compound is a critical step in producing safe and effective pharmaceuticals.
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is a balance of several factors: the physicochemical properties of the analyte, the required accuracy and precision, sensitivity, sample throughput, and the instrumentation available. The following table summarizes the key performance characteristics of the three principal methods for the chiral analysis of 2-Methoxypropan-1-ol.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. | Differential partitioning of enantiomers with a chiral stationary phase in the liquid phase. | Formation of diastereomeric species (complexes or covalent adducts) leading to distinct NMR signals. |
| Typical Sample | Volatile and thermally stable compounds. | Wide range of compounds, particularly non-volatile or thermally labile ones. | Soluble compounds, relatively pure samples required. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower (mg level). |
| Resolution | Excellent for suitable analytes. | Excellent, highly versatile. | Dependent on the chiral agent and magnetic field strength. |
| Sample Prep | Minimal, direct injection if volatile. | Dissolution in mobile phase. | Dissolution in deuterated solvent, may require derivatization. |
| Analysis Time | Fast (minutes). | Moderate (5-30 minutes). | Fast for data acquisition, but derivatization can be time-consuming. |
| Cost | Moderate instrument cost, columns are a consumable. | High instrument cost, columns can be expensive. | High initial instrument cost, low cost per sample. |
| Destructive? | Yes. | No (sample can be recovered). | No (sample can be recovered, unless derivatized). |
In-Depth Analysis I: Chiral Gas Chromatography (GC)
Chiral GC is an exceptionally powerful technique for the separation of volatile and thermally stable enantiomers, making it an excellent choice for a small molecule like 2-Methoxypropan-1-ol. The separation is predicated on the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated on the inside of a capillary column. These CSPs are typically based on derivatized cyclodextrins, which create chiral cavities that transiently include one enantiomer more favorably than the other, leading to different retention times.
The choice of the cyclodextrin derivative is critical and is determined by the functional groups and stereochemistry of the analyte. For a small alcohol like 2-methoxypropan-1-ol, a derivatized β-cyclodextrin often provides the necessary selectivity.
Experimental Protocol: Chiral GC of 2-Methoxypropan-1-ol
This protocol is based on an established method for the chiral separation of 1-Methoxy-2-propanol, which is the IUPAC name for 2-Methoxypropan-1-ol.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: HYDRODEX β-6TBP (25 m x 0.25 mm ID).
-
Carrier Gas: Hydrogen.
Chromatographic Conditions:
-
Injection Volume: 1.0 µL
-
Split Ratio: 1:25
-
Injector Temperature: 220 °C
-
Oven Temperature: 50 °C (isothermal)
-
Carrier Gas Pressure: 1.6 bar
-
Detector: FID
-
Detector Temperature: 220 °C
Procedure:
-
Sample Preparation: Dilute the 2-Methoxypropan-1-ol sample in a suitable solvent (e.g., hexane or isopropanol) to a concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample into the GC system.
-
Data Acquisition: Record the chromatogram. The two enantiomers will elute at different retention times.
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess is calculated using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Causality in Experimental Choices:
-
HYDRODEX β-6TBP Column: This column, with its tert-butyldimethylsilyl-derivatized β-cyclodextrin stationary phase, is specifically designed for the separation of chiral alcohols and glycols. The bulky silyl groups create a well-defined chiral cavity, enhancing the enantioselective interactions.
-
Isothermal Oven Temperature: A low, constant oven temperature of 50 °C maximizes the transient diastereomeric interactions between the analyte and the CSP, leading to better resolution. Higher temperatures can reduce these interactions and co-elution may occur.
-
Hydrogen Carrier Gas: Hydrogen provides higher efficiency and allows for faster analysis times compared to helium or nitrogen, without compromising resolution for this type of separation.
Visualization of the GC Workflow
Caption: Workflow for ee determination by Chiral GC.
In-Depth Analysis II: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations. Its applicability to a broad range of compounds, without the requirement of volatility, makes it a powerful tool. Similar to GC, the separation relies on a chiral stationary phase, but in HPLC, the interactions occur in the liquid phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective for resolving a wide array of chiral molecules, including alcohols.
Experimental Protocol: Chiral HPLC of 2-Methoxypropan-1-ol
This protocol is adapted from a method for a structurally similar chiral alcohol and represents a strong starting point for method development.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a sample solution of 2-Methoxypropan-1-ol at a concentration of 1 mg/mL in the mobile phase.
-
Injection and Analysis: Inject the sample solution into the HPLC system and acquire the chromatogram.
-
Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers. This is typically done by injecting an enantiomerically enriched standard if available, or by comparing the peak areas in a racemic standard versus the sample.
-
Quantification: Calculate the enantiomeric excess using the peak areas as described for the GC method.
Causality in Experimental Choices:
-
Chiralpak® AD-H Column: This amylose-based CSP is known for its broad enantioselectivity. The helical structure of the polymer, with its carbamate derivatives, creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The hydroxyl and ether groups of 2-methoxypropan-1-ol are key to these interactions.
-
Normal Phase Elution (Hexane/Isopropanol): This mobile phase composition is standard for polysaccharide-based CSPs. The isopropanol acts as a polar modifier, influencing the retention and selectivity. A lower percentage of alcohol generally leads to stronger interactions with the CSP, longer retention times, and often better resolution. The 90:10 ratio is a common starting point for method development.
-
UV Detection at 210 nm: Small alcohols like 2-methoxypropan-1-ol lack a strong chromophore. Detection at a low UV wavelength (around 210 nm) is necessary to achieve adequate sensitivity.
Visualization of the HPLC Workflow
Caption: Workflow for ee determination by Chiral HPLC.
In-Depth Analysis III: NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess, as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment directly in the NMR tube, which makes the enantiomers magnetically non-equivalent and thus distinguishable. This can be achieved in two primary ways: using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).
Method A: Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1] These complexes are in rapid equilibrium with the free species, but the time-averaged chemical environment for the protons of the (R)-analyte-(R)-CSA complex is different from that of the (S)-analyte-(R)-CSA complex. This results in the splitting of NMR signals for the enantiomers, allowing for their integration and the calculation of ee.
Advantages: This method is non-destructive and requires minimal sample preparation (simply mixing the analyte and CSA).[1] Disadvantages: Signal separation (Δδ) can be small and may be dependent on concentration, temperature, and solvent.
Method B: Chiral Derivatizing Agents (CDAs) - The Mosher's Ester Analysis
CDAs react covalently with a functional group in the analyte (in this case, the hydroxyl group) to form a stable pair of diastereomers. A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2][3][4][5] The alcohol is reacted with an enantiomerically pure form of Mosher's acid chloride (e.g., (R)-MTPA-Cl) to form diastereomeric esters. These diastereomers have distinct NMR spectra, and the signals for corresponding protons will appear at different chemical shifts.
Advantages: Often results in larger and more reliable separation of signals compared to CSAs. The method can also be used to determine the absolute configuration of the alcohol.[2][6] Disadvantages: Requires a chemical reaction that must go to completion to avoid kinetic resolution (one enantiomer reacting faster than the other, which would skew the measured ee). The derivatization adds time to the analysis.
Experimental Protocol: Mosher's Ester Analysis of 2-Methoxypropan-1-ol
This protocol details the steps for forming Mosher's esters for the determination of enantiomeric excess.[3][4]
Materials:
-
(R/S)-2-Methoxypropan-1-ol sample.
-
(R)-(-)-MTPA chloride.
-
(S)-(+)-MTPA chloride.
-
Deuterated chloroform (CDCl₃).
-
Pyridine (as a catalyst and HCl scavenger).
-
NMR tubes.
Procedure (performed in two separate NMR tubes):
-
Reaction A ((S)-MTPA Ester): To an NMR tube, add ~5 mg of the 2-Methoxypropan-1-ol sample. Dissolve in ~0.6 mL of CDCl₃. Add a small drop of pyridine, followed by ~1.2 equivalents of (S)-(+)-MTPA chloride.
-
Reaction B ((R)-MTPA Ester): In a second NMR tube, repeat the procedure using (R)-(-)-MTPA chloride.
-
Reaction Monitoring: Gently agitate the NMR tubes and allow the reactions to proceed to completion at room temperature. The reaction can be monitored by acquiring periodic ¹H NMR spectra until the signals for the starting alcohol have disappeared.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Quantification: Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methoxy protons or the methyl protons of the alcohol backbone). Integrate the corresponding signals in the spectrum of one of the reaction mixtures. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Causality in Experimental Choices:
-
Mosher's Acid (MTPA): The phenyl group in the MTPA moiety creates a strong anisotropic effect in the NMR. In the preferred conformation of the resulting ester, this phenyl group will shield or deshield nearby protons of the alcohol backbone. Because the spatial relationship between the phenyl group and the substituents on the chiral center is different for the two diastereomers, it leads to significant and predictable differences in their chemical shifts.
-
Use of Both (R)- and (S)-MTPA: While only one reaction is needed to determine the ee, preparing both diastereomers is the standard protocol for assigning the absolute configuration by comparing the chemical shift differences (Δδ = δS - δR).[2]
-
Pyridine: This base serves two crucial roles: it catalyzes the esterification reaction and neutralizes the HCl byproduct, driving the reaction to completion.
Visualization of the NMR (CDA) Workflow
Caption: Workflow for ee determination by NMR with a CDA.
Comparison Summary and Recommendations
| Feature | Chiral GC | Chiral HPLC | NMR Spectroscopy |
| Best For | Routine QC, high-throughput screening of a volatile analyte. | Method development, analysis of a wide range of analytes, preparative separation. | Rapid screening (with CSA), structural confirmation (with CDA), reaction monitoring. |
| Strengths | High resolution, speed, sensitivity. | High versatility, high resolution, non-destructive. | Fast data acquisition, provides structural information, non-destructive (with CSA). |
| Weaknesses | Limited to volatile/thermally stable compounds. | Higher cost of columns and solvents, longer run times than GC. | Lower sensitivity, potential for signal overlap, derivatization can be complex. |
Recommendations:
-
For routine quality control where high throughput and sensitivity are paramount, Chiral GC is the superior method for 2-Methoxypropan-1-ol. Its speed and high resolution make it ideal for analyzing multiple samples efficiently.
-
If method flexibility is required, or if the analyte is part of a mixture containing non-volatile components, Chiral HPLC is the recommended approach. It is also the method of choice if preparative separation of the enantiomers is desired.
-
NMR spectroscopy is an excellent choice for rapid process monitoring or for initial screening, especially when using a Chiral Solvating Agent. When absolute configuration needs to be confirmed alongside the enantiomeric excess, the Mosher's ester analysis is an invaluable, albeit more labor-intensive, tool.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analytical task at hand. By understanding the underlying principles and practical considerations of each method, researchers can make an informed decision to ensure the accurate and reliable determination of the enantiomeric excess of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester derivatives [sites.science.oregonstate.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. individual.utoronto.ca [individual.utoronto.ca]
A Comparative Guide to the Spectroscopic Analysis of (R)-2-Methoxypropan-1-ol
This guide provides an in-depth, comparative analysis of (R)-2-Methoxypropan-1-ol, a crucial chiral building block in pharmaceutical and fine chemical synthesis. We will explore a multi-technique spectroscopic approach, offering not just data, but the strategic rationale behind the analytical choices. This document is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of chiral molecules, ensuring identity, purity, and stereochemical integrity.
The core challenge in characterizing a molecule like this compound lies not only in confirming its molecular structure but also in definitively assigning its absolute configuration. Standard spectroscopic methods are often blind to stereochemistry. Therefore, a comprehensive analysis must integrate achiral and chiral-sensitive techniques to provide a self-validating dataset.
Structural Verification: Distinguishing Regioisomers
Before confirming chirality, it is paramount to verify the correct connectivity of the atoms. A common synthetic impurity or alternative is the regioisomer, 1-methoxy-2-propanol. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this initial verification.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid confirmation of functional groups. While IR cannot distinguish between enantiomers, it can readily differentiate between the primary alcohol of 2-methoxypropan-1-ol and the secondary alcohol of its regioisomer, 1-methoxy-2-propanol.
The key diagnostic region is the C-O stretching vibration.
-
Primary Alcohols (like 2-methoxypropan-1-ol): Exhibit a strong C-O stretch typically around 1050-1085 cm⁻¹.
-
Secondary Alcohols (like 1-methoxy-2-propanol): Show a strong C-O stretch at a slightly higher wavenumber, generally around 1100-1120 cm⁻¹.
Both isomers will also display a broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding and C-H stretching bands between 2800-3000 cm⁻¹.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most definitive evidence for molecular structure by mapping the chemical environments of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy The proton NMR spectra of the two regioisomers are distinctly different. The chemical shifts and splitting patterns are governed by the proximity of protons to the electronegative oxygen atoms of the hydroxyl and methoxy groups.
-
For this compound: We expect to see signals corresponding to the -CH₂OH protons (diastereotopic, appearing as a complex multiplet or two separate signals), the -CHOCH₃ proton (a multiplet), the -OCH₃ protons (a singlet), and the -CH₃ protons (a doublet). The protons on the carbon bearing the primary alcohol (-CH₂OH) are shifted further downfield than a typical methyl group but less so than the proton on the carbon with the secondary alcohol in the isomer.
-
For 1-Methoxy-2-propanol: The spectrum would show a -CHOH proton (a multiplet, significantly downfield), a -CH₂OCH₃ group (appearing as a doublet or two complex signals), a -CH₃ group (a doublet), and the -OCH₃ group (a singlet). The key difference is the chemical shift of the proton attached to the hydroxyl-bearing carbon.
¹³C NMR Spectroscopy The carbon environments are also unique, providing another layer of confirmation. The chemical shift of the carbon atom bonded to the hydroxyl group is particularly diagnostic.
-
For 2-Methoxypropan-1-ol: The carbon of the primary alcohol (-CH₂OH) will appear around 60-65 ppm.
-
For 1-Methoxy-2-propanol: The carbon of the secondary alcohol (-CHOH) is more deshielded and will appear further downfield, typically around 65-70 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and can help distinguish isomers through their fragmentation patterns. Both 2-methoxypropan-1-ol and 1-methoxy-2-propanol have a molecular weight of 90.12 g/mol .[3][4][5] The molecular ion peak (M⁺) will be observed at m/z = 90. Fragmentation patterns, however, will differ based on the stability of the resulting carbocations.
-
2-Methoxypropan-1-ol: A prominent fragment would likely be from the loss of the -CH₂OH group (m/z = 59).
-
1-Methoxy-2-propanol: A characteristic fragment would arise from the loss of the -CH₃ group from the secondary alcohol carbon (m/z = 75).
Spectroscopic Data Comparison: Regioisomers
| Technique | This compound (Predicted/Reported) | 1-Methoxy-2-propanol (Predicted/Reported) | Key Differentiator |
| IR (cm⁻¹) | ~3400 (br, O-H), ~2970 (C-H), ~1060 (C-O) [6] | ~3400 (br, O-H), ~2970 (C-H), ~1110 (C-O) [7][8][9] | Position of the C-O stretch. |
| ¹H NMR (δ, ppm) | -CH₂OH (~3.5), -CHO- (~3.4), -OCH₃ (~3.3), -CH₃ (~1.1) | -CHOH (~3.9), -CH₂O- (~3.4), -OCH₃ (~3.3), -CH₃ (~1.2)[10] | Chemical shift of the proton on the hydroxyl-bearing carbon. |
| ¹³C NMR (δ, ppm) | -CH₂OH (~68) , -CHO- (~78), -OCH₃ (~58), -CH₃ (~16)[11] | -CHOH (~67) , -CH₂O- (~77), -OCH₃ (~59), -CH₃ (~20)[12] | Chemical shift of the hydroxyl-bearing carbon. |
| MS (m/z) | 90 (M⁺), 59 ([M-CH₂OH]⁺) , 45, 31[13] | 90 (M⁺), 75 ([M-CH₃]⁺) , 59, 45[4] | Prominent fragmentation peaks. |
Stereochemical Confirmation: Distinguishing Enantiomers
Once the molecular structure is confirmed as 2-methoxypropan-1-ol, the next critical step is to determine its enantiomeric purity and assign the absolute configuration. Standard IR, NMR, and MS are achiral techniques and will produce identical results for both (R)- and (S)-enantiomers.[14] Chiral-sensitive methods are required.
NMR Spectroscopy with Chiral Auxiliaries
A powerful and accessible method for determining enantiomeric excess (ee) is through NMR spectroscopy using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[15][16]
-
Principle: These chiral agents interact with the enantiomers of the analyte to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs).[15] These diastereomers are no longer mirror images and have different physical properties, resulting in distinct NMR signals for each enantiomer.[17] The integration of these separate signals allows for the precise calculation of the enantiomeric excess.
-
Common Auxiliaries for Alcohols: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA, while various chiral lanthanide shift reagents or chiral solvating agents can also be used.[15]
Vibrational Circular Dichroism (VCD) Spectroscopy: The Gold Standard
VCD spectroscopy is an extension of infrared spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18]
-
Principle: Enantiomers have equal and opposite VCD spectra. This "mirror-image" relationship provides an unambiguous determination of the absolute configuration.[19][20] By comparing the experimentally measured VCD spectrum of an unknown sample to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., 'R'), the absolute stereochemistry can be definitively assigned.[18] VCD is particularly sensitive to the overall 3D structure of a molecule, making it a powerful tool for stereochemical analysis.[21][22]
Experimental Protocols & Workflows
Workflow for Complete Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a sample purported to be this compound.
Caption: Logical workflow for the complete characterization of this compound.
Protocol 1: NMR Sample Preparation for Enantiomeric Excess Determination
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Equilibration: Gently mix the sample and allow it to equilibrate for several minutes at room temperature. The formation of diastereomeric complexes is a rapid equilibrium process.
-
Data Acquisition: Re-acquire the ¹H NMR spectrum. Pay close attention to the resolution and signal-to-noise ratio.
-
Analysis: Identify a well-resolved proton signal (e.g., the methoxy protons or the methyl protons) that shows baseline separation for the two diastereomeric complexes. Carefully integrate the two distinct signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.
Principle of Chiral Discrimination by NMR
Caption: Formation of distinguishable diastereomeric complexes for NMR analysis.
References
- 1. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methoxy-2-propanol(107-98-2) IR Spectrum [m.chemicalbook.com]
- 10. 1-Methoxy-2-propanol(107-98-2) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1-Methoxy-2-propanol(107-98-2) 13C NMR [m.chemicalbook.com]
- 13. 1-Propanol, 2-methoxy- [webbook.nist.gov]
- 14. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. research.library.fordham.edu [research.library.fordham.edu]
- 16. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]
- 17. researchgate.net [researchgate.net]
- 18. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DSpace [kb.osu.edu]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (R)-2-Methoxypropan-1-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Chiral Auxiliaries and Catalysts for Stereoselective Transformations
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity. Chiral alcohols, such as (R)-2-Methoxypropan-1-ol, represent a class of molecules with significant potential in asymmetric catalysis, serving as chiral building blocks, ligands, or solvents. However, the practical application and documented performance of this compound in asymmetric catalysis are not extensively reported in the scientific literature. This guide, therefore, provides a comprehensive comparison of well-established and highly effective alternatives, offering a benchmark against which emerging chiral reagents can be evaluated.
We will delve into the utility of renowned chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine-based systems, for asymmetric alkylation and aldol reactions. Furthermore, we will explore the power of the Corey-Bakshi-Shibata (CBS) reduction, a pinnacle of enantioselective ketone reduction. This guide will provide not only a comparative analysis of their performance based on experimental data but also detailed protocols and the mechanistic reasoning behind their remarkable stereocontrol.
The Untapped Potential of this compound
This compound is a chiral primary alcohol that possesses a stereogenic center adjacent to a methoxy group. This structural motif offers potential for its use in asymmetric synthesis in several capacities:
-
Chiral Auxiliary: The hydroxyl group can be appended to a prochiral substrate, and the chiral center could influence the stereochemical outcome of a subsequent reaction.
-
Chiral Ligand Precursor: The alcohol functionality allows for further chemical modification to synthesize chiral ligands for metal-catalyzed reactions.
-
Chiral Solvent: Although less common, chiral solvents can induce enantioselectivity in certain reactions.[1]
Despite these potential applications, a thorough review of the scientific literature reveals a scarcity of studies detailing the use of this compound in these roles and a corresponding lack of performance data (e.g., yields, diastereomeric excess, and enantiomeric excess). Its synthesis from (R)-(+)-2-methoxypropionic acid has been reported, indicating its accessibility for research purposes.[2] However, without concrete experimental validation, its efficacy in asymmetric catalysis remains largely theoretical.
This guide will therefore focus on providing a robust evaluation of proven alternatives that have become indispensable tools for asymmetric synthesis.
Established Alternatives: A Performance-Based Comparison
The selection of a chiral directing group is a critical decision in the planning of an asymmetric synthesis. The ideal choice should be readily available, easily attached and removed, and, most importantly, induce high levels of stereoselectivity. Here, we compare three of the most successful and widely adopted strategies.
Evans' Oxazolidinone Auxiliaries: The Gold Standard for Asymmetric Aldol and Alkylation Reactions
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[3] Derived from readily available amino acids, they provide exceptional levels of stereocontrol in a variety of C-C bond-forming reactions, most notably aldol and alkylation reactions.[4][5][6]
The high degree of stereoselectivity is attributed to the formation of a rigid, chelated Z-enolate, which directs the approach of the electrophile from the less sterically hindered face.[3]
Data Presentation: Performance of Evans' Oxazolidinone Auxiliaries
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (S)-4-benzyloxazolidin-2-one | N-Propionyl | Allyl iodide | NaHMDS | 92 | >99:1 | [4] |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionyl | Benzyl bromide | LDA | 80-92 | >99:1 | [4] |
| (S)-4-isopropyloxazolidin-2-one | N-Butyryl | Methyl iodide | NaHMDS | 85 | 99:1 | [4] |
Pseudoephedrine Amides: Practical and Highly Effective Chiral Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[7][8][9] Both enantiomers of pseudoephedrine are readily available. The corresponding amides undergo highly diastereoselective alkylation upon treatment with a strong base and an alkyl halide.[7][8] The stereochemical outcome is dictated by the formation of a Z-enolate that is chelated to the lithium cation, with the electrophile approaching from the sterically less encumbered face.[9]
Data Presentation: Performance of Pseudoephedrine Amides in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (1S,2S)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | LDA | 95 | 98:2 | [7] |
| (1R,2R)-Pseudoephedrine | N-Butyryl amide | Ethyl iodide | LDA | 92 | >99:1 | [7] |
| (1S,2S)-Pseudoephedrine | N-Isovaleryl amide | Methyl iodide | LDA | 90 | 97:3 | [7] |
Corey-Bakshi-Shibata (CBS) Reduction: A Pinnacle of Enantioselective Catalysis
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[10][11][12][13] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly proline), in the presence of a stoichiometric borane source.[10][12] The catalyst coordinates to both the borane and the ketone, organizing the transition state to favor hydride delivery to one specific face of the carbonyl group, leading to high enantioselectivity.[14]
Data Presentation: Performance of the CBS Reduction
| Ketone | Catalyst Precursor | Borane Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | 96 | 97 (R) | [15] |
| 1-Tetralone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | 95 | 94 (S) | [1][16] |
| Propiophenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | 92 | 96 (R) | [1][16] |
Experimental Protocols & Methodologies
To provide a practical resource, this section details the experimental procedures for the key asymmetric transformations discussed. These protocols are based on seminal literature and represent standardized methods for achieving high stereoselectivity.
Experimental Workflow for Asymmetric Alkylation using a Chiral Auxiliary
References
- 1. mdpi.com [mdpi.com]
- 2. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of (R)-2-Methoxypropan-1-ol as a Chiral Auxiliary: A Comparative Analysis with Established Alternatives
Senior Application Scientist Note: A comprehensive evaluation of (R)-2-Methoxypropan-1-ol as a chiral auxiliary for asymmetric synthesis is currently challenging due to a notable absence of its application in peer-reviewed scientific literature. Extensive searches for experimental data on its performance in key asymmetric transformations, such as aldol additions, Diels-Alder reactions, and enolate alkylations, did not yield sufficient results to construct a direct comparative guide.
Therefore, this guide will first address the structural and conceptual potential of this compound as a chiral auxiliary. It will then provide a robust comparative analysis of well-established and highly effective chiral auxiliaries that are routinely employed by researchers and drug development professionals. This will offer a valuable, data-supported resource for selecting the appropriate chiral auxiliary for a given synthetic challenge.
This compound: A Theoretical Consideration
This compound is a chiral molecule with a primary alcohol for attachment to a substrate and a stereogenic center at the C2 position bearing a methoxy group. In principle, the chiral environment created by the auxiliary could influence the facial selectivity of an approaching electrophile to a prochiral center on the substrate.
However, the efficacy of a chiral auxiliary is contingent on several factors, including:
-
Rigidity and Conformational Control: The auxiliary should ideally lock the substrate into a specific conformation to ensure consistent and predictable stereochemical outcomes. The relatively free rotation around the single bonds in this compound might limit its ability to provide a well-defined chiral environment.
-
Steric Hindrance: The auxiliary must possess sufficient steric bulk to effectively shield one face of the reactive center. The methyl and methoxy groups in this compound may not provide the substantial steric hindrance offered by the auxiliaries discussed below.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and cleaved under mild conditions without racemization of the desired product. While the primary alcohol allows for straightforward ester or ether linkage formation, the conditions required for cleavage of a 2-methoxypropoxy group would need to be carefully evaluated.
Given the lack of empirical data, the following sections will focus on chiral auxiliaries with a proven track record of high efficacy and predictability in asymmetric synthesis.
A Comparative Guide to Prominent Chiral Auxiliaries
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The following comparison of Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine amides provides an overview of their performance in key reactions, supported by experimental data.
Evans' Oxazolidinones
Mechanism of Stereocontrol in an Aldol Reaction:
The enolate of the N-acyloxazolidinone forms a rigid, six-membered chair-like transition state with the aldehyde, directing the approach of the electrophile to the less hindered face.
Caption: Workflow for an Evans' Asymmetric Aldol Reaction.
Oppolzer's Camphorsultams
Based on the rigid camphor skeleton, Oppolzer's camphorsultams are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions, alkylations, and aldol reactions. The sultam ring provides a rigid framework that, in conjunction with the camphor backbone, creates a well-defined chiral environment, leading to high levels of diastereoselectivity.
Mechanism of Stereocontrol in a Diels-Alder Reaction:
The N-enoyl-camphorsultam adopts a conformation where one face of the dienophile is effectively shielded by the camphor skeleton, directing the approach of the diene.
Caption: Workflow for an Oppolzer's Asymmetric Diels-Alder Reaction.
Pseudoephedrine Amides
Pseudoephedrine, a readily available and inexpensive chiral starting material, can be used as an effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. The pseudoephedrine amide enolate forms a rigid chelated structure with the lithium cation, and the steric bulk of the phenyl group directs the approach of the electrophile.
Mechanism of Stereocontrol in Alkylation:
The lithium enolate of the pseudoephedrine amide adopts a rigid conformation where the phenyl group blocks the top face, forcing the electrophile to approach from the bottom face.
Caption: Workflow for Pseudoephedrine-mediated Asymmetric Alkylation.
Performance Data Summary
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation | N-Propionyl | Benzyl bromide | 99:1 | 90 | [4] |
| (S)-4-Benzyl-2-oxazolidinone | Aldol | N-Propionyl | Isobutyraldehyde | >99:1 | 85-95 | [9] |
| Oppolzer's Camphorsultam | Diels-Alder | N-Acryloyl | Cyclopentadiene | 98:2 | >99 | [10] |
| (+)-Pseudoephedrine Amide | Alkylation | Propionamide | Benzyl bromide | ≥99:1 | 91 | [11] |
Experimental Protocols
Representative Procedure: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes the asymmetric alkylation of an N-acyloxazolidinone.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise.
-
The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq.).
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Asymmetric Alkylation:
-
To a solution of the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.).[7]
-
The solution is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq.).
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product. The product is purified by flash chromatography.[7]
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C is added 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched with aqueous Na2SO3 and the pH is adjusted to ~10 with aqueous NaOH.
-
The aqueous layer is washed with CH2Cl2 to recover the chiral auxiliary.
-
The aqueous layer is then acidified to pH ~2 with aqueous HCl and the chiral carboxylic acid is extracted with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated to yield the enantiomerically enriched product.
Conclusion
While this compound presents an interesting chiral scaffold, the absence of documented applications and performance data in asymmetric synthesis makes it an unvalidated choice for researchers. In contrast, Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides are well-established chiral auxiliaries with a vast body of literature supporting their high efficacy, predictability, and versatility in a wide range of asymmetric transformations. The selection of one of these established auxiliaries, based on the specific reaction and desired stereochemical outcome, provides a reliable and data-driven approach to modern asymmetric synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to (R)-2-Methoxypropan-1-ol
Introduction
(R)-2-Methoxypropan-1-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility as a precursor for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs), necessitates efficient and stereoselective synthetic methods. This guide provides a comparative analysis of various synthetic routes to this compound, offering an in-depth examination of methodologies starting from readily available chiral precursors and through asymmetric synthesis. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy based on factors such as yield, enantiomeric excess, scalability, cost, and environmental impact.
This document delves into the intricacies of each synthetic pathway, elucidating the underlying chemical principles and providing detailed experimental protocols. By presenting a clear comparison of performance metrics and practical considerations, this guide aims to serve as a valuable resource for the informed design and execution of synthetic strategies for this important chiral alcohol.
I. Synthesis from Chiral Pool Precursors
The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool," is a common and cost-effective strategy for the synthesis of enantiomerically pure compounds. This section explores the synthesis of this compound from three readily available chiral precursors: (R)-lactic acid, (R)-alanine, and (R)-propylene oxide.
From (R)-Lactic Acid
(R)-Lactic acid is an attractive starting material due to its natural abundance and high enantiopurity. The synthesis of this compound from this precursor typically involves two key transformations: reduction of the carboxylic acid to a primary alcohol and selective methylation of the secondary hydroxyl group.
Synthetic Strategy:
The overall transformation involves the reduction of the carboxylic acid functionality of (R)-lactic acid or its ester to afford (R)-1,2-propanediol, followed by the selective methylation of the secondary hydroxyl group.
Diagram of the Synthetic Pathway from (R)-Lactic Acid:
Caption: Synthetic route from (R)-Lactic Acid.
Experimental Protocol: Reduction of Methyl (R)-Lactate to (R)-1,2-Propanediol
A common approach involves the reduction of the methyl ester of (R)-lactic acid.
-
Esterification of (R)-Lactic Acid: (R)-Lactic acid is first converted to its methyl ester, methyl (R)-lactate, typically by reaction with methanol in the presence of an acid catalyst.
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): To a stirred solution of methyl (R)-lactate in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, a solution of LiAlH₄ in the same solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt like magnesium sulfate.
-
The solvent is removed under reduced pressure to yield (R)-1,2-propanediol.
Experimental Protocol: Selective Methylation of (R)-1,2-Propanediol
The selective methylation of the secondary hydroxyl group in the presence of a primary hydroxyl group is a challenging yet crucial step. One effective method is the Williamson ether synthesis under carefully controlled conditions.
-
To a solution of (R)-1,2-propanediol in an appropriate solvent (e.g., THF), a strong base such as sodium hydride (NaH) is added portionwise at 0 °C. The amount of base is critical and should be slightly more than one equivalent to selectively deprotonate the more acidic secondary alcohol.
-
The mixture is stirred at 0 °C for a specified time to allow for the formation of the mono-alkoxide.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by column chromatography to afford this compound.
Performance and Considerations:
-
Yield: The reduction step typically proceeds in high yield (>90%). The selective methylation step is more variable, with yields often in the range of 50-70% due to the potential for di-methylation and O- vs. C-alkylation.
-
Enantiomeric Excess: This route generally preserves the high enantiomeric purity of the starting (R)-lactic acid.
-
Challenges: The main challenge lies in achieving high regioselectivity during the methylation step. Careful optimization of the base, solvent, temperature, and reaction time is necessary. The use of protecting groups for the primary alcohol can improve selectivity but adds extra steps to the synthesis.
From (R)-Alanine
(R)-Alanine, a non-essential amino acid, provides another accessible chiral starting material. The synthetic strategy involves the reduction of the amino acid to the corresponding amino alcohol, (R)-alaninol, followed by conversion to the target molecule.
Synthetic Strategy:
The synthesis begins with the reduction of (R)-alanine to (R)-2-aminopropan-1-ol ((R)-alaninol). The amino group is then transformed into a hydroxyl group, and the resulting diol is selectively methylated.
Diagram of the Synthetic Pathway from (R)-Alanine:
A Comparative Guide to the Validation of Analytical Methods for (R)-2-Methoxypropan-1-ol
Introduction: The Stereochemical Imperative in Pharmaceutical Analysis
(R)-2-Methoxypropan-1-ol is a chiral building block whose stereochemical purity is paramount in the synthesis of active pharmaceutical ingredients (APIs). As regulatory bodies increasingly mandate the characterization and control of individual stereoisomers, the development and validation of robust analytical methods for enantiomeric purity has become a critical step in drug development and manufacturing.[1] The subtle structural difference between the (R) and (S) enantiomers can lead to significant variations in pharmacological activity and toxicological profiles. Therefore, a validated analytical method is not merely a quality control requirement but a fundamental assurance of a drug's safety and efficacy.
This guide provides an in-depth comparison of two primary chromatographic techniques for determining the enantiomeric purity of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) . We will explore the causality behind the methodological choices, present detailed validation protocols and data in accordance with international guidelines, and offer a decision-making framework for selecting the most appropriate technique for your laboratory's needs.
Regulatory Framework: The Foundation of Trustworthiness
Any analytical method intended for quality control within a regulated environment must be validated to prove it is suitable for its intended purpose.[2] The validation process described herein is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) "Validation of Analytical Procedures" .[3][4] This guideline provides a comprehensive framework for evaluating a method's performance characteristics, ensuring that the data generated is reliable, reproducible, and accurate.[5]
The core validation parameters we will assess for both GC and HPLC methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, particularly its unwanted enantiomer.
-
Linearity & Range: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
The Analytical Workflow: A Validated System
The journey from method development to routine use is a structured process. A scientifically sound validation protocol is designed to challenge the method and confirm its performance, ensuring its reliability for lifecycle use.
Caption: General Workflow for Analytical Method Validation.
Method 1: Chiral Gas Chromatography (GC) - The High-Throughput Workhorse
Causality & Principle: Gas chromatography is an inherently powerful technique for analyzing volatile and thermally stable small molecules like 2-methoxypropan-1-ol. The separation of enantiomers is achieved directly on a chiral stationary phase (CSP) without prior derivatization. The most common and effective CSPs for this class of compounds are cyclodextrin derivatives.[3] These bucket-shaped molecules create a chiral environment within the column. One enantiomer fits more favorably into the cyclodextrin cavity, leading to stronger transient interactions and thus a longer retention time, enabling separation. This direct injection approach makes chiral GC exceptionally fast and efficient for routine quality control.
Experimental Protocol: Chiral GC-FID
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Split/Splitless Inlet.
-
Autosampler.
-
Chromatography Data System (CDS).
-
-
Chromatographic Conditions:
-
Column: Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin on a fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 120°C, hold for 5 min.
-
Inlet Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Isopropanol (IPA).
-
Standard Stock Solution: Prepare a 1.0 mg/mL solution of racemic 2-methoxypropan-1-ol in IPA.
-
Test Sample Solution: Accurately weigh and dissolve the this compound sample in IPA to a final concentration of approximately 1.0 mg/mL.
-
Validation Data Summary: Chiral GC Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers. | Achieved (Rs = 2.1). No interference from diluent. |
| Linearity (for S-enantiomer) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9991 |
| Range | LOQ to 1.5% of the nominal concentration (1.0 mg/mL). | 0.05% to 1.5% (0.5 µg/mL to 15 µg/mL) |
| Accuracy (% Recovery) | 80.0% - 120.0% | 96.5% - 104.2% across three concentration levels. |
| Precision (Repeatability) | RSD ≤ 15.0% at the 0.5% level. | RSD = 6.8% (n=6) |
| Precision (Intermediate) | RSD ≤ 20.0% at the 0.5% level. | RSD = 8.5% (analyst 1 vs. analyst 2) |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% (0.5 µg/mL) |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.015% (0.15 µg/mL) |
| Robustness | Resolution (Rs) remains > 1.5 | Method is robust to ±2°C in oven temp and ±0.1 mL/min in flow rate. |
Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Versatile Alternative
Causality & Principle: Chiral HPLC is a highly versatile and widely used technique for enantiomeric separations.[6] For small polar analytes like 2-methoxypropan-1-ol, normal-phase chromatography on a polysaccharide-based CSP is a classic and effective strategy.[7] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form complex chiral grooves and cavities. Separation occurs due to a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral polymer. The differential stability of the diastereomeric complexes formed between each enantiomer and the CSP results in different retention times.[8] While solvent consumption is higher than in GC, HPLC avoids high temperatures, making it ideal for thermally labile compounds.
Experimental Protocol: Chiral Normal-Phase HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler with temperature control.
-
Column thermostat.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS).
-
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRAL ART Cellulose-SC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (Note: Lack of a strong chromophore necessitates detection at a low UV wavelength).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Mobile Phase (n-Hexane/Isopropanol 95:5).
-
Standard Stock Solution: Prepare a 1.0 mg/mL solution of racemic 2-methoxypropan-1-ol in the diluent.
-
Test Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Validation Data Summary: Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers. | Achieved (Rs = 2.5). No interference from diluent. |
| Linearity (for S-enantiomer) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9995 |
| Range | LOQ to 1.5% of the nominal concentration (1.0 mg/mL). | 0.04% to 1.5% (0.4 µg/mL to 15 µg/mL) |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.1% - 103.5% across three concentration levels. |
| Precision (Repeatability) | RSD ≤ 15.0% at the 0.5% level. | RSD = 5.2% (n=6) |
| Precision (Intermediate) | RSD ≤ 20.0% at the 0.5% level. | RSD = 7.1% (analyst 1 vs. analyst 2) |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.04% (0.4 µg/mL) |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.012% (0.12 µg/mL) |
| Robustness | Resolution (Rs) remains > 1.5 | Method is robust to ±2% in mobile phase composition and ±0.1 mL/min in flow rate. |
Comparative Analysis: Choosing the Right Method
Both validated GC and HPLC methods are suitable for determining the enantiomeric purity of this compound. The choice between them depends on the specific laboratory context, including available equipment, required throughput, and cost considerations.
Caption: Decision Tree for Method Selection.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Rationale & Insights |
| Speed | Faster. Typical run times are < 15 minutes. | Slower. Typical run times are 20-30 minutes. | GC's rapid oven ramps and short columns allow for higher throughput, which is advantageous in a high-volume QC environment. |
| Sensitivity | Very Good (FID) | Slightly Better. Modern UV detectors can offer superior S/N. | The HPLC method demonstrated a slightly lower LOD/LOQ, which could be critical if extremely low levels of the S-enantiomer need to be quantified. |
| Solvent Consumption | Minimal. Only small amounts of sample diluent are used. | High. Requires continuous flow of expensive, high-purity solvents. | This is a major cost and environmental advantage for GC. Normal-phase HPLC, in particular, uses large volumes of hexane. |
| Robustness | High. Modern capillary columns are very durable. | High. Immobilized polysaccharide phases are very robust. | Both methods, when properly developed, are reliable. However, HPLC mobile phase preparation adds a potential source of variability. |
| Sample Compatibility | Limited to volatile and thermally stable compounds. | More Versatile. Suitable for a wider range of compounds. | While 2-methoxypropan-1-ol is ideal for GC, HPLC is a better platform if other, less volatile impurities must be analyzed simultaneously. |
| Initial Cost | Lower | Higher | A basic GC-FID system is generally less expensive to acquire and maintain than a research-grade HPLC system. |
Conclusion and Recommendation
For the specific task of determining the enantiomeric purity of this compound, the Chiral Gas Chromatography method is recommended as the primary choice for routine quality control applications. Its significant advantages in speed, low operational cost, and reduced environmental impact make it a more efficient and sustainable solution. The performance data demonstrates that it is fully capable of meeting the stringent requirements for specificity, accuracy, and precision needed for pharmaceutical release testing.
The Chiral High-Performance Liquid Chromatography method serves as an excellent orthogonal technique. It is invaluable for method cross-validation and for use in research and development settings where its versatility may be required for analyzing a broader range of intermediates or impurities that are not amenable to GC analysis. Having both validated methods available provides a comprehensive analytical toolkit, enhancing the trustworthiness and integrity of the entire quality control system.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. gcms.cz [gcms.cz]
- 4. CN103183589A - Method for separating water and propylene glycol monomethyl ether - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
A Researcher's Guide to Uncovering the Biological Activity of (R)-2-Methoxypropan-1-ol and its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the biological landscape of (R)-2-Methoxypropan-1-ol and its potential derivatives. Due to the current scarcity of specific biological data on this chiral molecule, this document serves as a roadmap, synthesizing established methodologies and foundational principles to guide future research. We will delve into the known toxicological profile of the racemic mixture, propose avenues for investigating the distinct activities of the (R)-enantiomer, and provide detailed, field-proven experimental protocols.
Introduction: The Significance of Chirality in this compound
This compound is a chiral ether alcohol with the chemical formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol . Its structure features a primary alcohol and a methoxy group on a propane backbone, with a stereocenter at the second carbon.
The chirality of this molecule is of paramount importance. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which interact differently with each enantiomer. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to toxicity (the distomer). Therefore, investigating the biological profile of the pure (R)-enantiomer is crucial, as data from the racemic mixture may not accurately represent its properties.
The Current Toxicological Landscape: What We Know About Racemic 2-Methoxypropan-1-ol
Research into 2-methoxypropan-1-ol has primarily focused on the toxicological properties of the racemic mixture, often as a component or byproduct in industrial solvents. Studies have indicated that the racemate possesses teratogenic (developmental toxicity) effects in animal models, specifically in rabbits. Additionally, it is classified as an irritant to the skin and eyes and may cause respiratory irritation.
It is critical to underscore that these findings pertain to the racemic mixture. The specific contribution of the (R)-enantiomer to this toxicological profile is unknown. The observed toxicity could be driven by one enantiomer, both, or a synergistic interaction between them. This knowledge gap highlights the necessity for dedicated toxicological and biological activity studies on the individual enantiomers.
Proposed Avenues for Biological Activity Screening
Based on the chemical structure of this compound—a short-chain alcohol and ether—we can logically propose several areas of investigation for its biological activity and that of its derivatives.
Antimicrobial Activity
Short-chain alcohols and glycols are known to possess antimicrobial properties, often by disrupting the cell membranes of microorganisms. The relationship between carbon chain length and antimicrobial efficacy has been noted in several studies. The amphiphilic nature of this compound, having both a lipophilic ether group and a hydrophilic alcohol group, could facilitate interaction with and disruption of bacterial or fungal cell membranes.
Cytotoxic Activity
Many small organic molecules, including various ethers, exhibit cytotoxic effects against mammalian cell lines. A baseline assessment of the cytotoxicity of this compound is a fundamental step in characterizing its biological profile. This is essential not only for identifying potential anti-cancer applications but also for determining safe concentration ranges for other therapeutic investigations.
Neurological Activity
Small, relatively lipophilic molecules like this compound have the potential to cross the blood-brain barrier. Therefore, evaluating its effects on neuronal cells is a critical safety and discovery endpoint. The investigation should encompass both potential neurotoxicity and, conversely, any neuroprotective effects. The human neuroblastoma cell line SH-SY5Y is a widely accepted in vitro model for such studies.
Detailed Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the trustworthiness and reproducibility of the data.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is a gold standard for quantifying the antimicrobial activity of a compound by determining its Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final working concentration.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including positive (broth and inoculum, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a selected cell line (e.g., HepG2 for general cytotoxicity, or a cancer cell line like HT29) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells and vehicle controls.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
This protocol provides a framework for evaluating the potential neurotoxic effects of the compound on a human neuronal cell line.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y human neuroblastoma cells. For a more mature neuronal phenotype, differentiate the cells using methods such as treatment with retinoic acid.
-
Compound Exposure: Treat the differentiated cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Viability Assessment: Perform an MTT assay as described in section 4.2 to determine the compound's effect on neuronal cell viability.
-
Mechanistic Assays (Optional but Recommended): Based on the IC50 value, select sublethal concentrations to investigate specific mechanisms of neurotoxicity.
-
Oxidative Stress: Measure the generation of reactive oxygen species (ROS) using fluorescent probes like H2DCF-DA.
-
Apoptosis: Assess for programmed cell death using assays that measure caspase-3 activity or mitochondrial membrane potential (e.g., with JC-1 dye).
-
Synthesis of Derivatives and Structure-Activity Relationship (SAR)
To explore the SAR, derivatives of this compound can be synthesized. A straightforward approach is the derivatization of the primary hydroxyl group. For instance, etherification or esterification can be employed to introduce various functional groups, thereby modifying the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity. The synthesis of the parent compound, this compound, can be achieved from (R)-2-methoxypropionic acid. The biological activities of these new derivatives can then be evaluated using the protocols outlined above to build a comprehensive SAR profile.
Data Presentation and Visualization
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example of Antimicrobial Activity Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) | Derivative A MIC (µg/mL) | Derivative B MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 |
Table 2: Example of Cytotoxicity Data Presentation
| Cell Line | This compound IC50 (µM) | Derivative A IC50 (µM) | Derivative B IC50 (µM) | Positive Control IC50 (µM) |
| HepG2 (Liver) | ||||
| HT29 (Colon Cancer) | ||||
| SH-SY5Y (Neuroblastoma) |
Diagrams of Experimental Workflows and a Hypothetical Signaling Pathway
Workflow for Antimicrobial Susceptibility Testing.
Workflow for Cytotoxicity (MTT) Assay.
Hypothetical Apoptotic Pathway Induced by a Bioactive Derivative.
Conclusion and Future Directions
The biological activity of this compound and its derivatives remains a largely unexplored field, representing a significant opportunity for novel discoveries in medicinal chemistry and pharmacology. While toxicological data on the racemate urges caution, the principles of stereochemistry suggest that the (R)-enantiomer could possess a unique and potentially valuable biological profile.
This guide provides a foundational and systematic approach for initiating this exploration. By employing the robust and validated protocols for assessing antimicrobial, cytotoxic, and neurological activities, researchers can begin to map the structure-activity relationships of this compound class. The insights gained from such studies will be instrumental in determining the potential of this compound and its derivatives as leads for new therapeutic agents. The path forward requires rigorous, systematic investigation, and it is our hope that this guide serves as a valuable starting point for that journey.
A Senior Application Scientist's Guide to Chiral Building Blocks: A Cost-Benefit Analysis of (R)-2-Methoxypropan-1-ol
For researchers, scientists, and professionals in drug development, the selection of the correct chiral building block is a critical decision that profoundly impacts synthesis efficiency, stereochemical outcome, and overall project cost. Enantiomerically pure molecules are foundational to modern medicine and materials science, as different enantiomers can exhibit vastly different biological activities.[1] This guide provides an in-depth cost-benefit analysis of (R)-2-Methoxypropan-1-ol, a valuable yet specific chiral synthon. We will objectively compare its utility and economic viability against its more commonly cited structural isomer, (R)-1-Methoxy-2-propanol, providing the technical insights necessary to make an informed decision for your synthetic strategy.
Understanding the Asset: Properties and Synthesis of this compound
This compound is a chiral primary alcohol with the methoxy group located at the C2 stereocenter. This specific arrangement—a primary alcohol adjacent to a methoxy-substituted chiral center—makes it a bespoke building block for target molecules requiring this precise structural motif.
A common and reliable laboratory-scale synthesis involves the reduction of its corresponding carboxylic acid.[2] This straightforward conversion provides high yields and preserves the stereochemical integrity of the chiral center, making it an accessible target for labs that may consider in-house synthesis to circumvent procurement costs.
Workflow for Laboratory-Scale Synthesis
Caption: Synthesis of this compound via acid reduction.
The Core Decision: A Cost and Application Analysis
The primary factor in choosing a chiral building block is its ability to map directly onto the target structure. However, cost and availability are pragmatic concerns that can steer synthetic design. Here, we compare this compound with its readily available isomer, (R)-1-Methoxy-2-propanol.
Cost Comparison at Research Scale
The following table provides an approximate cost comparison based on catalog prices from various chemical suppliers for small, research-grade quantities. It is crucial to note that these prices are subject to significant change and do not reflect bulk or industrial-scale procurement.
| Compound | CAS Number | Supplier Example & Price (USD) | Key Structural Feature |
| This compound | 6131-59-5 | Ivy Fine Chemicals: $496.60 / 1g [3] | Primary Alcohol |
| (R)-1-Methoxy-2-propanol | 4984-22-9 | TCI America: $59.69 / 5g [4] | Secondary Alcohol |
Analysis of Findings:
From a purely economic standpoint at the research scale, this compound is significantly more expensive than its isomer. This price disparity is likely due to a lower market demand and potentially a more complex or less optimized large-scale synthesis route from common chiral pool starting materials.
Application & Performance Insights
The choice between these two isomers is fundamentally a question of synthetic strategy and target structure.
-
This compound (The Specialist):
-
Benefit: Its primary value lies in its unique structure. The primary alcohol provides a reactive handle for transformations like esterification, etherification, or oxidation to an aldehyde, while retaining the adjacent (R)-CH(OCH3) stereocenter. If this specific fragment is integral to the final molecule, using this building block is the most direct and convergent approach, potentially saving multiple steps and protecting group manipulations that would be required if starting from a different precursor.
-
Drawback: The higher cost and less extensive documentation in the literature require a strong justification for its use. Its value is realized only when its specific structure is non-negotiable.
-
-
(R)-1-Methoxy-2-propanol (The Workhorse):
-
Benefit: This isomer is more established, with documented applications in the synthesis of key pharmaceutical intermediates, including glucokinase activators and potential phosphodiesterase enzyme (PDE5) inhibitors.[] Its lower cost and greater availability make it an attractive starting point. The secondary alcohol can be used as a chiral auxiliary or participate in reactions like Mitsunobu inversions to access other stereochemistries.
-
Drawback: If the target molecule requires a primary alcohol adjacent to the methoxy-bearing stereocenter, using this isomer would necessitate a multi-step sequence (e.g., protection, chain extension, and functional group interconversion), adding complexity and potentially lowering the overall yield.
-
Decision Framework for Chiral Isomer Selection
Caption: Decision logic based on the target molecule's structure.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the reduction of (R)-(+)-2-methoxypropionic acid.[2]
Materials:
-
(R)-(+)-2-Methoxypropionic acid
-
Borane dimethyl sulfide complex (BMS)
-
Dichloromethane (DCM), anhydrous
-
2M Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add (R)-(+)-2-methoxypropionic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane.
-
Causality: An inert atmosphere and anhydrous solvent are critical to prevent the borane reagent from reacting with atmospheric moisture, which would quench the reagent and reduce the yield.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add borane dimethyl sulfide complex (approx. 1.8 eq) dropwise via a dropping funnel over 30 minutes.
-
Causality: The reaction between the borane and the carboxylic acid is exothermic. Slow, dropwise addition at low temperature is essential to control the reaction rate, prevent excessive gas evolution (hydrogen), and avoid potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (12-16 hours) to ensure the reaction proceeds to completion.
-
Quenching: Carefully cool the flask again in an ice bath. Slowly and dropwise, add 2M aqueous sodium hydroxide solution to quench the excess borane reagent.
-
Causality: The quench is also highly exothermic and produces hydrogen gas. Performing this step slowly at 0 °C is a critical safety measure. The basic solution also ensures the resulting borate esters are hydrolyzed.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Causality: Multiple extractions ensure maximum recovery of the desired alcohol product from the aqueous phase.
-
-
Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: Removing all water with a drying agent is necessary before concentration to prevent co-distillation and ensure the purity of the final product.
-
-
Purification: The resulting this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by distillation. A quantitative yield is typically expected.[2]
Safety and Handling Considerations
2-Methoxypropan-1-ol is a flammable liquid and vapor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. It is classified as an irritant and may cause respiratory irritation or serious eye damage.[6] Notably, it is a known byproduct in the industrial manufacturing of propylene glycol methyl ether (PGME) and has established occupational exposure limits.[6] Researchers should always consult the material safety data sheet (MSDS) before use.
Senior Scientist's Recommendation
The cost-benefit analysis of using this compound is clear and driven almost entirely by the synthetic target.
-
For Direct Synthesis: If your target molecule contains the (R)-CH(OCH3)CH2OH fragment, this compound is the superior choice despite its high cost. The directness of the approach eliminates multiple steps, protecting groups, and purification challenges that would arise from using an isomeric precursor. In drug development, where speed and efficiency are paramount, the higher upfront cost of the reagent is often justified by the savings in time and labor.
-
For Flexible Synthesis or Cost-Sensitive Projects: If the target structure can be accessed via its isomer, (R)-1-Methoxy-2-propanol, the latter is the more pragmatic and economical option. Its lower cost, greater availability, and more extensive body of literature make it a lower-risk starting material.
Final Verdict: View this compound as a specialized tool. It is not a general-purpose chiral building block but rather a high-precision instrument to be used when its unique structure provides a significant strategic advantage in the overall synthetic plan. For all other scenarios, its more affordable isomer presents a more compelling case.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Methoxypropan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While (R)-2-Methoxypropan-1-ol is a valuable chiral building block and solvent in modern synthesis, its handling does not conclude upon the completion of a reaction. Its proper disposal is a critical, non-negotiable phase of the experimental workflow. This guide provides a comprehensive, technically grounded protocol for the safe management and disposal of this compound waste, ensuring compliance and safeguarding against chemical hazards.
Core Hazard Profile: Understanding the Imperative for Specialized Disposal
This compound is not a benign alcohol. Its classification under the Globally Harmonized System (GHS) reveals significant hazards that dictate its handling as regulated hazardous waste. According to the European Chemicals Agency (ECHA) and various Safety Data Sheets (SDS), this substance is classified as a flammable liquid that causes serious eye damage, skin irritation, may cause respiratory irritation, and, most critically, is suspected of damaging the unborn child.[1][2][3] Improper disposal, such as pouring it down the drain, can lead to the contamination of waterways, create explosive atmospheres in sewer systems, and pose a direct threat to public health.[4]
| Property | Data | Source |
| Synonyms | 2-Methoxy-1-propanol, 2-Methoxypropanol | [5][6] |
| CAS Number | 6131-59-5 ((R)-isomer); 1589-47-5 (racemic) | [7][8] |
| Molecular Formula | C4H10O2 | [8] |
| GHS Hazard Codes | H226, H315, H318, H335, H360D | [3][5] |
| Hazard Statements | Flammable liquid and vapor; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation; May damage the unborn child. | [3][5] |
The Foundational Principle: Management as Segregated Hazardous Waste
The United States Environmental Protection Agency (EPA) and equivalent international bodies regulate chemical waste under acts like the Resource Conservation and Recovery Act (RCRA).[9] Due to its ignitability and toxicity, this compound waste falls squarely under these regulations. The central tenet of compliance is that all chemical waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[9][10]
The decision-making process for its disposal is not complex, but it is absolute. The following workflow must be adhered to without deviation.
Caption: Disposal Decision Workflow for this compound.
Standard Operating Procedure (SOP) for Routine Disposal
This protocol ensures safety and compliance from the moment waste is generated to its final removal from the laboratory.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling waste, the causality for PPE selection is rooted in the chemical's hazard profile.
-
Eye/Face Protection: Due to the risk of serious eye damage (H318), wear tightly fitting safety goggles with side-shields or a face shield.[1][7]
-
Skin Protection: To prevent skin irritation (H315), wear nitrile or other chemically impervious gloves and a lab coat. Ensure clothing is fire-resistant.[1][7]
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood.[7] If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator is required.[7]
Step 2: Waste Container Selection and Labeling
The container is the primary barrier against release. Its integrity is non-negotiable.
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.[10][11] Avoid metal containers where possible to prevent the risk of static discharge, a potential ignition source.[12] If metal must be used, it must be properly grounded and bonded.[12][13]
-
Container Condition: The container must be free from damage, have a secure, leak-proof screw cap, and be kept closed at all times except when adding waste.[9][11]
-
Labeling: The container must be clearly and indelibly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (and any other components of the waste stream)
-
Primary Hazards: "Flammable, Toxic"
-
Accumulation Start Date
-
Principal Investigator's Name and Lab Location
-
Step 3: Waste Collection at the Source
This is the point of highest risk for spills and exposure.
-
Perform all waste transfers inside a certified chemical fume hood.
-
Place your labeled hazardous waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential spills.[11]
-
Carefully decant or pipette the this compound waste into the container.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[11]
-
Securely fasten the cap immediately after adding the waste.
Step 4: Storage in the Satellite Accumulation Area (SAA)
The SAA is a designated, controlled location for short-term waste storage.[10]
-
Location: The SAA must be at or near the point of waste generation.[10] It should be clearly marked.
-
Conditions: Store the waste container in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and ignition sources (e.g., open flames, hot plates, electrical outlets).[13][14]
-
Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizers like bleach or nitric acid.[11][12]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.
-
Monitor the volume of waste in your SAA. Regulations often limit accumulation to 55 gallons total.[10]
-
Once the container is full or you are discontinuing the process, contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][15]
-
Do not allow waste to accumulate for extended periods.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Response
-
Small Spill (<100 mL, within a fume hood):
-
Ensure your PPE is appropriate.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pad.[13][16]
-
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[16]
-
Wipe the area clean and decontaminate.
-
-
Large Spill (>100 mL or outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.[16]
-
If safe to do so, eliminate all nearby ignition sources.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's emergency response team or EH&S immediately.
-
First-Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
By adhering to these scientifically validated and regulation-compliant procedures, you fulfill your professional responsibility to ensure a safe and sustainable research environment.
References
- 1. carlroth.com [carlroth.com]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. epa.gov [epa.gov]
- 5. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxypropan-1-ol | 1589-47-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Synthonix, Inc > 1589-47-5 | 2-Methoxypropan-1-ol [synthonix.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Mobile [my.chemius.net]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Methoxypropan-1-ol
As researchers and drug development professionals, our work demands an intimate understanding of the chemical reagents we handle daily. (R)-2-Methoxypropan-1-ol is a valuable solvent and building block, but its hazardous properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe handling, grounded in the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile Analysis: Understanding the "Why"
This compound presents a multi-faceted risk profile that dictates our choice of Personal Protective Equipment (PPE). Its hazards are not singular; they are a combination of flammability, severe corrosivity to eyes, skin irritation, and significant reproductive toxicity.[1][2] A failure to protect against one hazard can exacerbate another.
For instance, its flammability means that a spill is not just a chemical exposure event but also a fire risk.[3][4] The vapors are often heavier than air and can accumulate, seeking out ignition sources.[5] Therefore, every handling decision must be made through the lens of these combined risks.
The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of the primary dangers associated with this chemical.
| Hazard Class | GHS Hazard Statement | Implication for Handling & PPE |
| Flammable Liquid | H226: Flammable liquid and vapor.[1][5] | Requires use away from ignition sources, proper grounding of containers, and flame-resistant lab apparel.[4][6][7][8] |
| Serious Eye Damage | H318: Causes serious eye damage.[1][2][5][9] | Mandates the use of chemical splash goggles at a minimum; a face shield is required for splash-prone procedures.[6][10][11][12] |
| Skin Irritation | H315: Causes skin irritation.[1][2][5][9] | Necessitates the use of chemically resistant gloves and protective clothing to prevent direct contact.[6][10] |
| Reproductive Toxicity | H360D: May damage the unborn child.[1][2][5][9] | This is a critical hazard requiring stringent engineering controls (i.e., a chemical fume hood) to minimize any inhalation exposure. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2][5][9] | Reinforces the need for handling only in well-ventilated areas, primarily a certified chemical fume hood.[4][8] |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard analysis, a standard PPE protocol can be established. This is not merely a set of items but an integrated system designed to protect you from all identified risks.
Eye and Face Protection: The Non-Negotiable First Line
Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Vapors can irritate the eyes, and a direct splash can cause irreversible harm.[1][2][3][9]
-
Primary Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][10]
-
Secondary Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.[11][13] The face shield protects the entire face from splashes and is a critical secondary barrier.
Skin and Body Protection: An Impervious Barrier
-
Hand Protection: Handle with chemically impervious gloves.[6][10] Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[10]
-
Body Protection: A flame-resistant lab coat is mandatory.[4][13] For handling larger quantities (>1 liter), consider using flame-retardant coveralls over personal clothing.[3][13] This is because of the dual threat of chemical irritation and flammability. Standard polyester-blend lab coats can melt and adhere to skin in a fire, worsening injuries.[4] Ensure clothing fully covers the legs, and wear closed-toe shoes.[4]
Respiratory Protection: Engineering Controls as the Primary Defense
The reproductive toxicity and respiratory irritation hazards demand that exposure is minimized.[1][2][9]
-
Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[4][8] This engineering control is the most critical step in preventing the inhalation of harmful vapors.
-
Secondary Control: If engineering controls are not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6][10] However, this should be the exception, not the rule.
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol ensures that safety measures are consistently applied. This workflow integrates PPE selection and use into the practical handling of the chemical.
Caption: Safe Handling Workflow for this compound.
Emergency Response and Disposal Plan
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][10] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing.[5][6][10] Rinse skin with plenty of water or shower.[5] If skin irritation persists, consult a physician.[5][9]
-
Inhalation: Move the person into fresh air and keep them comfortable for breathing.[5][8][9][10] If symptoms persist, seek medical attention.[4]
-
Ingestion: Rinse mouth with water.[5][6][7][10] Do not induce vomiting.
Spill & Waste Disposal Protocol
Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring laboratory safety. Do not discharge waste to sewer systems.[10]
Caption: Waste Disposal Decision Tree.
All waste must ultimately be disposed of via a licensed chemical destruction plant or an approved waste disposal facility in accordance with local, state, and federal regulations.[7][10]
By integrating this expert-level understanding of the risks with a procedural approach to safety, you can build a resilient and trustworthy system for handling this compound, protecting yourself, your colleagues, and your research.
References
- 1. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. go.lupinsys.com [go.lupinsys.com]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
